1-(Pyridin-4-yl)butane-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-4-ylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(11)6-9(12)8-2-4-10-5-3-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZPMCZQQJWNTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497348 | |
| Record name | 1-(Pyridin-4-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75055-73-1 | |
| Record name | 1-(Pyridin-4-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Pyridin-4-yl)butane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 1-(Pyridin-4-yl)butane-1,3-dione
Physicochemical Profile, Synthesis, and Applications in Coordination Chemistry
Executive Summary
1-(Pyridin-4-yl)butane-1,3-dione (CAS: 75055-73-1), often referred to as isonicotinoylacetone, is a prominent
Chemical Identity & Structural Dynamics
Core Identification
| Property | Specification |
| IUPAC Name | 1-(Pyridin-4-yl)butane-1,3-dione |
| Common Synonyms | Isonicotinoylacetone; 1-(4-Pyridyl)-1,3-butanedione |
| CAS Number | 75055-73-1 |
| Molecular Formula | C |
| Molecular Weight | 163.17 g/mol |
| SMILES | CC(=O)CC(=O)C1=CC=NC=C1 |
Keto-Enol Tautomerism
Unlike simple ketones, 1-(pyridin-4-yl)butane-1,3-dione exists in a dynamic equilibrium between its diketo and enol forms. The enol tautomer is significantly stabilized by an intramolecular hydrogen bond and the conjugation of the resulting alkene with the pyridine ring.
Mechanistic Insight: The electron-withdrawing nature of the pyridine ring (specifically at the 4-position) increases the acidity of the methylene protons (
Figure 1: Tautomeric equilibrium favoring the enol form due to resonance stabilization and intramolecular hydrogen bonding (O-H···O).
Physicochemical Profile
The following data aggregates experimental values and high-confidence computational models.
| Parameter | Value | Technical Context |
| Melting Point | 66–67 °C | Solid at room temperature; forms crystalline needles. |
| Boiling Point | 291.3 °C (760 mmHg) | High boiling point necessitates vacuum distillation for purification if not recrystallized. |
| Density | 1.13 g/cm³ | Denser than water; typical for halogen-free aromatic ketones. |
| LogP | ~0.2 | Moderate lipophilicity; soluble in CHCl |
| Flash Point | 134.3 °C | Non-flammable under standard lab conditions but combustible. |
| Acidity ( | Dual acidity: Methylene deprotonation yields the enolate ligand; Pyridine N protonates in strong acid. |
Expert Note on Solubility: While the calculated LogP suggests water solubility, the planar aromatic structure leads to significant
Synthesis & Fabrication Protocol
Reaction Logic: Claisen Condensation
The most robust synthesis involves the Claisen condensation of an isonicotinate ester with acetone. This route is preferred over the direct acylation of 4-acetylpyridine due to fewer side reactions (e.g., self-condensation).
Reagents:
-
Substrate: Methyl isonicotinate (or Ethyl isonicotinate).
-
Enolizable Ketone: Acetone (excess).
-
Base: Sodium Methoxide (NaOMe) or Sodium Hydride (NaH).
-
Solvent: Anhydrous THF or Toluene.
Step-by-Step Methodology
This protocol is adapted for high purity and yield.
-
Preparation: Flame-dry a 500 mL round-bottom flask under N
atmosphere. -
Solvation: Dissolve Methyl isonicotinate (1.0 eq, e.g., 20 g) in anhydrous THF (10 vol).
-
Activation: Add Acetone (4.0 eq) to the solution. Note: Excess acetone drives the equilibrium and acts as a co-solvent.
-
Condensation: Slowly add NaOMe (1.1 eq, 25% w/w in MeOH) dropwise at 0°C.
-
Critical Control Point: Exothermic reaction. Maintain internal temp < 10°C to prevent polymerization.
-
-
Reaction: Allow to warm to room temperature and stir for 12–24 hours. The solution will turn yellow/orange, indicating enolate formation.
-
Quench & Workup:
-
Evaporate THF/Acetone under reduced pressure.
-
Redissolve residue in minimal water.
-
Acidification: Carefully acidify with 1N HCl to pH 6–7.
-
Why pH 6-7? At this pH, the pyridine ring remains largely unprotonated (
5.2), while the diketone is protonated (neutral). This maximizes extraction efficiency into organic solvent.
-
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO
, and concentrate.[1] -
Purification: Recrystallize from Ethanol/Hexane or purify via silica column chromatography (Gradient: 0-10% MeOH in DCM).
Figure 2: Synthetic workflow via Claisen condensation, highlighting the critical pH adjustment step for isolation.
Coordination Chemistry & Applications
Ligand Behavior
1-(Pyridin-4-yl)butane-1,3-dione is a "heteroditopic" ligand. It possesses two distinct binding sites that do not interfere sterically, allowing for the formation of polymeric networks.
-
O,O'-Chelation: The
-diketonate site binds hard metals (Ln , Al , Cu ) forming a stable 6-membered chelate ring. -
N-Coordination: The pyridyl nitrogen binds soft/borderline metals (Ag
, Pd ) or acts as a hydrogen bond acceptor in crystal engineering.
Applications in Drug Discovery
-
Bioisosteres: The pyridine ring serves as a bioisostere for phenyl groups, improving water solubility and metabolic stability.
-
Metallopharmaceuticals: Used as a ligand to solubilize cytotoxic metals (e.g., Copper or Ruthenium complexes) for anticancer screening.
Figure 3: Dual coordination modes allowing the formation of heterometallic complexes or MOFs.
References
-
PubChem. 1-(Pyridin-4-yl)butane-1,3-dione Compound Summary. National Library of Medicine. [Link]
-
Hansen, P. E., et al. (2023). "Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study." Magnetic Resonance in Chemistry, 61(6), 356-362. [Link]
Sources
1-(Pyridin-4-yl)butane-1,3-dione molecular structure and weight
Physicochemical Characterization and Synthetic Utility
Executive Summary
1-(Pyridin-4-yl)butane-1,3-dione (CAS: 75055-73-1) represents a critical class of
Physicochemical Profile
The molecular architecture of 1-(Pyridin-4-yl)butane-1,3-dione is defined by a competitive equilibrium between its diketo and enol forms.[1] The enol tautomer is thermodynamically stabilized by a six-membered intramolecular hydrogen bond ring system, a characteristic feature of
Table 1: Core Physicochemical Data
| Property | Value / Description |
| IUPAC Name | 1-(Pyridin-4-yl)butane-1,3-dione |
| Molecular Formula | |
| Molecular Weight | 163.17 g/mol |
| Exact Mass | 163.063 g/mol |
| CAS Registry | 75055-73-1 |
| Melting Point | 66–67 °C |
| pKa (Predicted) | ~8.5 (methylene protons) |
| Solubility | Soluble in |
Structural Dynamics & Tautomerism
Understanding the tautomeric state is prerequisite for successful chelation or derivatization. In solution (particularly in non-polar solvents like
Mechanism of Stabilization:
The pyridine ring at the C4 position acts as an electron sink. This withdraws electron density from the carbonyl carbon, increasing the acidity of the central methylene (
Figure 1: The equilibrium heavily favors the Enol form due to the formation of a pseudo-aromatic 6-membered ring stabilized by hydrogen bonding.
Synthetic Methodology
The most robust route for synthesizing 1-(Pyridin-4-yl)butane-1,3-dione is the Claisen Condensation .[1] This protocol utilizes ethyl isonicotinate and acetone.[1] Note that using acetone as the enolate source (rather than condensing a pyridine-ketone with an ester) prevents self-condensation issues if stoichiometry is controlled.[1]
Reagents & Stoichiometry[1][2][3]
-
Substrate: Ethyl isonicotinate (1.0 eq)
-
Enolate Source: Acetone (1.2 eq)[1]
-
Base: Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) (1.5 eq)
-
Solvent: Anhydrous Ethanol or THF
Protocol: Claisen Condensation Workflow
-
Enolate Formation: Charge a flame-dried flask with anhydrous ethanol and add sodium metal (or solid NaOEt) under
atmosphere. Cool to 0°C. Add acetone dropwise. The base deprotonates acetone to form the enolate. -
Condensation: Add ethyl isonicotinate dropwise to the enolate mixture. The nucleophilic enolate attacks the ester carbonyl.
-
Reflux: Heat the mixture to reflux (approx. 70-80°C) for 4–6 hours. The reaction is driven forward by the precipitation of the sodium salt of the
-diketone. -
Workup (Critical Step): The product exists as a sodium salt.[1] Evaporate solvent, redissolve in minimal water, and acidify with glacial acetic acid or dilute HCl to pH 5–6. This protonates the enolate, causing the neutral
-diketone to precipitate.[1] -
Purification: Recrystallize from ethanol/hexane.
Figure 2: Step-by-step synthetic workflow for the Claisen condensation route.[1][4][2][5][6]
Spectroscopic Validation
To validate the structure, researchers must look for specific signatures in the NMR spectrum that confirm the 4-substituted pyridine and the enolic character.[1]
1H NMR (
- 15.0–16.0 ppm (1H, broad s): The enolic hydroxyl proton (-OH).[1] Its extreme downfield shift indicates strong intramolecular hydrogen bonding.[1]
- 8.7–8.8 ppm (2H, d, J=6 Hz): Pyridine protons adjacent to nitrogen (positions 2,6).[1]
- 7.7–7.8 ppm (2H, d, J=6 Hz): Pyridine protons adjacent to the carbonyl (positions 3,5).
-
6.2–6.3 ppm (1H, s): The vinyl proton (
) of the enol form. -
2.2–2.3 ppm (3H, s): The terminal methyl group (
). -
Note: If the diketo form is present, a singlet at
~4.0 ppm (methylene ) would be visible, but usually minor in .[1]
Applications in Drug Discovery & Materials
1. Heterocycle Synthesis (Pyrazoles): Reaction with hydrazine or substituted hydrazines yields 3-(pyridin-4-yl)-5-methylpyrazoles.[1] These scaffolds are pharmacophores in kinase inhibitors (e.g., p38 MAP kinase inhibitors).[1]
2. Coordination Chemistry (MOFs):
The pyridyl nitrogen and the
References
-
PubChem. (2025).[1][4] 1-(Pyridin-4-yl)butane-1,3-dione Compound Summary. National Center for Biotechnology Information.[1] [Link][1]
-
Hansen, P. E., et al. (2023).[1][7][8] Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 61(6), 356–362.[1][7][8] [Link][1][8]
-
Organic Chemistry Portal. (n.d.).[1] Claisen Condensation. [Link][1][2][6]
-
Schwierz, M., et al. (2014).[1][9] Crystal structure of 1-(piperidin-1-yl)butane-1,3-dione (Structural analog comparison). Acta Crystallographica Section E. [Link]
Sources
- 1. 1,3-Butanedione, 4,4,4-trifluoro-1-(3-pyridinyl)- | C9H6F3NO2 | CID 68495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. 1-(Pyridin-4-yl)butane-1,3-dione | C9H9NO2 | CID 12418330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-substituted 4-pyridylpropionates. Part 1. Claisen condensation approach - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal structure of 1-(piperidin-1-yl)butane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Strategic Synthesis and Functionalization of 1-(Pyridin-4-yl)butane-1,3-dione Scaffolds
[1]
Executive Summary & Pharmacophore Significance
The 1-(pyridin-4-yl)butane-1,3-dione scaffold represents a privileged structural motif in medicinal chemistry and coordination materials.[1] As a heteroaromatic
This guide details the synthesis, physicochemical characterization, and downstream functionalization of this scaffold. Unlike simple aliphatic
Chemical Architecture & Tautomeric Equilibrium
Before initiating synthesis, researchers must understand the species present in solution. 1-(Pyridin-4-yl)butane-1,3-dione exists in a dynamic equilibrium between the diketo form and the cis-enol form.[1]
-
The Enol Driver: In non-polar solvents (CDCl
, Toluene), the cis-enol form is thermodynamically favored (>95%) due to a strong intramolecular hydrogen bond (IMHB) between the enol hydroxyl and the carbonyl oxygen. This forms a pseudo-aromatic 6-membered chelate ring.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Amphoteric Nature: The molecule possesses a basic pyridine nitrogen (
) and an acidic methylene proton at the C2 position (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ). This duality dictates the strict pH control required during isolation.
Figure 1: Tautomeric Equilibrium & Resonance
Caption: The cis-enol form is the dominant reactive species in organic synthesis, stabilized by intramolecular hydrogen bonding.[1]
Retrosynthetic Analysis & Pathways
Two primary routes exist for constructing the 1-(pyridin-4-yl)butane-1,3-dione skeleton. The choice depends on reagent availability and scale.
Table 1: Comparative Synthetic Routes
| Feature | Route A: Claisen Condensation | Route B: Enolate Acylation |
| Starting Material | Ethyl isonicotinate + Acetone | 4-Acetylpyridine + Ethyl Acetate |
| Base Required | NaOEt or NaOMe (1.5 - 2.0 eq) | NaH or LiHMDS (2.0 eq) |
| Thermodynamics | Driven by product enolate precipitation | Driven by H |
| Major Side Product | Self-condensation of acetone (Mesityl oxide) | Self-condensation of ester |
| Purification | Acid-Base Extraction (High Purity) | Chromatography often required |
| Recommendation | Preferred for Scale-Up | Preferred for complex |
Primary Synthetic Protocol (Route A)
Objective: Synthesis of 1-(pyridin-4-yl)butane-1,3-dione via Claisen Condensation.
Reagents & Setup[2]
-
Substrate: Ethyl isonicotinate (15.1 g, 100 mmol)
-
Enol Component: Dry Acetone (11.6 g, 200 mmol)[1]
-
Base: Sodium Ethoxide (NaOEt), 21% wt in Ethanol (or freshly prepared solid, 150 mmol)
-
Solvent: Anhydrous Toluene (200 mL) or THF. Note: Toluene is preferred as the sodium enolate of the product often precipitates, driving the equilibrium.
Step-by-Step Methodology
-
Enolate Formation: Charge a flame-dried 500 mL 3-neck flask with NaOEt and Toluene under Argon. Cool to 0°C.
-
Addition: Mix Ethyl isonicotinate and Acetone in a dropping funnel. Add this mixture dropwise to the base suspension over 45 minutes.
-
Expert Insight: Slow addition is critical. High local concentrations of acetone can lead to self-aldol condensation (mesityl oxide formation), turning the solution yellow/orange.[1]
-
-
Reaction: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. A heavy precipitate (the sodium salt of the diketone) should form.[1]
-
Quench & Isolation (The Critical Step):
-
Evaporate the bulk solvent (Toluene/EtOH) under reduced pressure.[1]
-
Dissolve the solid residue in minimal cold water (approx. 100 mL).[1]
-
pH Adjustment: Carefully acidify with Glacial Acetic Acid to pH 5.5 – 6.0 .
-
Why? Strong mineral acids (HCl) will protonate the pyridine nitrogen (
), keeping the molecule in the aqueous phase. We need the pyridine neutral and the enol protonated.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Extraction: Extract the precipitate/oil with CH
Cl (3 x 50 mL). Dry over Na SO and concentrate. -
Purification: Recrystallize from Ethanol/Hexane or sublime if high purity is required for optical applications.
Figure 2: Mechanistic Workflow (Claisen Route)
Caption: The reaction is driven to completion by the irreversible deprotonation of the product by the ethoxide base.
Functionalization & Applications
The utility of 1-(pyridin-4-yl)butane-1,3-dione lies in its reactivity toward dinucleophiles.[1]
Synthesis of Pyrazoles (Kinase Inhibitor Scaffolds)
Reaction with hydrazines yields 3,5-disubstituted pyrazoles. Regioselectivity is generally high due to the steric difference between the methyl and pyridyl groups, though mixtures can occur.
-
Protocol: Reflux the diketone (1 eq) with Phenylhydrazine (1.1 eq) in Ethanol for 2 hours.
-
Mechanism: Condensation initiates at the more reactive ketone (usually the methyl-adjacent carbonyl due to less steric hindrance compared to the pyridyl side), followed by cyclization.
-
Application: This motif is found in p38 MAP kinase inhibitors and HIV-1 integrase inhibitors.
Synthesis of Isoxazoles
Reaction with Hydroxylamine hydrochloride (NH
-
Note: This reaction often produces a mixture of regioisomers (3-pyridyl-5-methyl-isoxazole vs. 5-pyridyl-3-methyl-isoxazole).[1] Separation requires column chromatography.
Figure 3: Derivatization Tree
Caption: The scaffold serves as a divergent precursor for heterocycles and coordination complexes.[1]
References
-
Hansen, P. E., et al. (2023).[2][3] "Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study." Magnetic Resonance in Chemistry, 61(6), 356–362.[1][2][3] Link[1]
-
Sridharan, V., et al. (2010).[4] "Microwave-Assisted Synthesis of 1,3-Diketones." Journal of Chemical Research. (Contextual citation for general methodology).
-
Hafez, H. N., et al. (2015). "Synthesis and biological activity of some new 1-(pyridin-4-yl)-butane-1,3-dione derivatives." Molecules. (Referenced for pyrazole synthesis).[1][5]
-
Sigma-Aldrich. "1-(Pyridin-4-yl)butane-1,3-dione Product Sheet." Link
-
PubChem. "1-(Pyridin-4-yl)butane-1,3-dione Compound Summary."[1] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Versatile Bridge Between Organic Functionality and Metallic Properties
An In-depth Technical Guide to the Coordination Chemistry of 1-(Pyridin-4-yl)butane-1,3-dione with Metal Ions
In the vast landscape of coordination chemistry, the design of ligands is paramount. Ligands dictate the geometry, reactivity, and ultimately, the function of the resulting metal complexes. Among the most versatile and widely studied classes of ligands are the β-diketones, prized for their robust chelating ability. This guide focuses on a particularly intriguing member of this family: 1-(Pyridin-4-yl)butane-1,3-dione (P4BD) . By incorporating a pyridyl moiety, P4BD transcends the role of a simple bidentate chelate, introducing a secondary binding site that opens the door to constructing sophisticated supramolecular architectures. For researchers in materials science, catalysis, and drug development, understanding the coordination chemistry of this ambidentate ligand is key to unlocking novel functional molecules and materials. This document serves as a technical primer, synthesizing fundamental principles with practical, field-proven insights into the synthesis, characterization, and application of P4BD-metal complexes.
The Ligand: Synthesis and Intrinsic Properties of P4BD
The utility of any coordination complex begins with a deep understanding of its constituent ligand. P4BD is a bifunctional molecule whose properties are dominated by the interplay between the β-diketone and the pyridine ring.
Synthesis via Claisen Condensation
The most direct and common route to P4BD is the Claisen condensation reaction. This method involves the base-catalyzed reaction between a pyridine-containing ester, such as ethyl isonicotinate, and a ketone, typically acetone. The base, often a strong alkoxide like sodium ethoxide or sodium hydride, deprotonates the α-carbon of acetone, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the ester.
Caption: Synthetic scheme for 1-(Pyridin-4-yl)butane-1,3-dione.
Experimental Protocol: Synthesis of 1-(Pyridin-4-yl)butane-1,3-dione
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Reaction: A solution of ethyl isonicotinate (1.0 equivalent) and anhydrous acetone (1.5 equivalents) in anhydrous ethanol is added dropwise to the stirred base suspension under a nitrogen atmosphere at 0 °C.
-
Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is redissolved in cold water and acidified with a dilute acid (e.g., 10% HCl) to a pH of ~5-6, causing the product to precipitate.
-
Purification: The crude solid is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) yields the purified P4BD.
The Keto-Enol Tautomerism: A Duality of Structure
A defining characteristic of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers.[1][2] In the solid state and in solution, P4BD predominantly exists in the enol form. This preference is a direct consequence of two stabilizing factors:
-
Conjugation: The C=C double bond of the enol form is in conjugation with the carbonyl group and the pyridine ring, creating an extended π-system that delocalizes electron density and lowers the overall energy.
-
Intramolecular Hydrogen Bonding: A strong hydrogen bond forms between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable, quasi-aromatic six-membered ring.[3]
This equilibrium is not merely a structural curiosity; it is the lynchpin of P4BD's coordinating ability. Coordination to a metal ion occurs via the deprotonation of the acidic enolic proton.
Caption: The keto-enol tautomeric equilibrium in P4BD.
Principles of Coordination with Metal Ions
The true utility of P4BD is realized upon its interaction with metal ions. Its ambidentate nature allows for the formation of a diverse range of complex structures, from simple mononuclear species to intricate coordination polymers.
Dominant and Secondary Coordination Modes
P4BD primarily acts as a monoanionic, bidentate ligand. Upon deprotonation of the enolic hydroxyl group, the resulting β-diketonate anion chelates to a metal center through its two oxygen atoms. This forms a highly stable six-membered chelate ring, a thermodynamically favored arrangement.
However, the nitrogen atom of the 4-pyridyl group remains a potent Lewis basic site. This "dangling" donor site can coordinate to an adjacent metal center, acting as a bridge and enabling the construction of higher-order structures.[4][5] This dual-functionality is the key to its use in crystal engineering and the design of metal-organic frameworks (MOFs).
Caption: Primary (chelation) and secondary (bridging) coordination modes.
Synthesis of Metal Complexes: A General Workflow
The synthesis of P4BD-metal complexes is generally straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Experimental Protocol: General Synthesis of a [M(P4BD)₂] Complex
-
Ligand Solution: Dissolve 1-(Pyridin-4-yl)butane-1,3-dione (2.0 equivalents) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).
-
Deprotonation: Add a stoichiometric amount of a weak base (e.g., sodium hydroxide, triethylamine) to the solution and stir for 15-30 minutes. This generates the P4BD anion in situ. The causality here is critical: pre-deprotonation ensures clean formation of the chelate without competing reactions from the acidic proton.
-
Metal Addition: In a separate vessel, dissolve the metal salt (e.g., NiCl₂·6H₂O, Cu(OAc)₂·H₂O) (1.0 equivalent) in the same solvent. Add this metal solution dropwise to the stirred ligand solution.
-
Complex Formation: A precipitate often forms immediately or upon stirring. The reaction may be heated gently to ensure completion.
-
Isolation: The solid complex is isolated by vacuum filtration, washed with the solvent to remove unreacted starting materials, and then washed with a low-polarity solvent like diethyl ether to aid in drying.
-
Purification: If necessary, the complex can be recrystallized from a high-boiling point solvent like DMF or DMSO.
Characterization: Validating Structure and Purity
Rigorous characterization is the cornerstone of trustworthy research. A multi-technique approach is essential to confirm the identity, structure, and purity of newly synthesized P4BD complexes.[6][7]
| Technique | Purpose & Key Observations |
| FT-IR Spectroscopy | Confirms coordination. Look for the disappearance of the broad O-H stretch of the enol and a shift of the C=O/C=C stretching bands to lower wavenumbers upon chelation. |
| ¹H & ¹³C NMR | For diamagnetic complexes (e.g., Zn(II), La(III)), this confirms ligand structure. The key indicator is the disappearance of the acidic enolic proton signal (~16 ppm). |
| UV-Visible Spectroscopy | Probes the electronic environment. Intraligand (π→π*) transitions are observed in the UV region, while d-d transitions (for transition metals) or f-f transitions (for lanthanides) appear in the visible or near-IR, providing clues to the coordination geometry.[6] |
| Elemental Analysis | Determines the C, H, and N percentages to confirm the empirical formula and the metal-to-ligand ratio. |
| Mass Spectrometry | Confirms the molecular weight of the complex. |
| Single-Crystal X-ray Diffraction | Provides unambiguous, definitive structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. This is the gold standard for structural validation. |
| Thermogravimetric Analysis (TGA) | Evaluates thermal stability. It shows the temperature at which the complex decomposes and can indicate the loss of coordinated solvent molecules versus ligand decomposition.[8][9] |
| Magnetic Susceptibility | For paramagnetic metal ions (e.g., Cu(II), Ni(II), Eu(III)), this measurement determines the number of unpaired electrons, which helps confirm the metal's oxidation state and electronic configuration.[6] |
Applications in Research and Development
The unique structural features of P4BD-metal complexes translate into a wide array of potential applications, making them a fertile ground for discovery.
-
Luminescent Materials: Lanthanide complexes, particularly those of Europium(III) and Terbium(III), are of great interest. The P4BD ligand can act as an "antenna," efficiently absorbing UV light and transferring the energy to the metal center, which then emits light at its characteristic, sharp wavelengths. This is crucial for developing materials for OLEDs, sensors, and bio-imaging.[10]
-
Catalysis: The metal centers in P4BD complexes can serve as Lewis acid catalysts for various organic transformations. The ability to tune the steric and electronic environment around the metal by modifying the ligand offers a pathway to developing highly selective and efficient catalysts.[4]
-
Magnetic Materials: The pyridyl nitrogen bridge can mediate magnetic exchange interactions between paramagnetic metal centers. This allows for the rational design of polynuclear complexes with tailored magnetic properties, including single-molecule magnets (SMMs), which are candidates for high-density data storage and quantum computing.[4]
-
Drug Development: Metal complexes are increasingly investigated as therapeutic agents. β-diketonate complexes have shown promise as anticancer, antibacterial, and antiviral agents.[11] The P4BD ligand provides a scaffold that can be systematically modified to optimize biological activity and reduce toxicity.
Future Outlook
The coordination chemistry of 1-(Pyridin-4-yl)butane-1,3-dione is a rich and dynamic field. The ligand's elegant combination of a robust chelating unit and a versatile bridging group provides a powerful platform for constructing functional molecular and supramolecular systems. Future research will likely focus on creating more complex, multi-functional materials by incorporating P4BD into heterometallic systems, functional polymers, and porous frameworks. For scientists and professionals at the interface of chemistry, materials science, and medicine, P4BD and its derivatives will continue to be invaluable tools for innovation.
References
-
Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia.pub. [Link]
-
The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. ResearchGate. [Link]
-
Ketoenol tautomerism of 1,3-di(pyridin-2-yl)propane1,3-dione. ResearchGate. [Link]
-
Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]
-
Keto-enol tautomerization (by Sal). Khan Academy. [Link]
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]
-
Transition metal pyridine complexes. Wikipedia. [Link]
-
Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PubMed Central. [Link]
-
Dipyridyl β-diketonate complexes and their use as metalloligands in the formation of mixed-metal coordination networks. ResearchGate. [Link]
-
SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF La(III), Eu(III) AND Ni(II) COMPLEXES WITH ENAMINE LIGANDS DERIVED FROM 4,4,4-TRIFLUORO-1-(2-FURYL)-1,3-BUTANEDIONE. ResearchGate. [Link]
-
Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]
-
The Preparation and Analysis of Some Metal-Pyridine Complexes. [Link]
-
Dipyridyl β-diketonate complexes and their use as metalloligands in the formation of mixed-metal coordination networks. Dalton Transactions (RSC Publishing). [Link]
-
Synthesis and characterization of Lanthanum(III) complexes containing 4,4,4-trifluoro-1-(naphthalen-2yl)butane-1,3-dionate. ResearchGate. [Link]
-
Spectroscopic characterization of some metal complexes derived from 4-acetylpyridine nicotinoylhydrazone. ResearchGate. [Link]
-
Crystal structure of 1-(piperidin-1-yl)butane-1,3-dione. PubMed Central. [Link]
-
Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes Introduction. ijrbat. [Link]
-
Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. MDPI. [Link]
-
Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]
-
Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Open Access LMU. [Link]
-
Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands. PubMed Central. [Link]
-
Thermal decomposition of lanthanide(III) complexes with 4,4,4-trifluoro-1-phenyl-1,3-butanedione : Photoluminescent properties and kinetic study. ResearchGate. [Link]
-
Parts of the 1D-coordination polymer chains in (a) [Zn(4... ResearchGate. [Link]NO3-2-n-CSD_fig10_351787754)
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Dipyridyl β-diketonate complexes and their use as metalloligands in the formation of mixed-metal coordination networks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Applications of 1-(Pyridin-4-yl)butane-1,3-dione in Medicinal Chemistry
Abstract
The confluence of the pyridine ring and the β-dicarbonyl moiety within a single molecular framework presents a rich scaffold for medicinal chemistry. This guide delves into the technical landscape of 1-(Pyridin-4-yl)butane-1,3-dione, a heterocyclic β-diketone with significant, yet underexplored, potential in drug discovery. We will dissect its synthesis, explore its inherent chemical properties that drive its biological activity, and present a forward-looking perspective on its applications. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into leveraging this scaffold for therapeutic innovation.
Introduction: The Strategic Value of the Pyridyl β-Diketone Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs. Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, enhancing aqueous solubility and enabling critical interactions with biological targets. The 1,3-dicarbonyl (or β-diketone) group is a privileged structure in its own right, primarily due to its versatile coordination chemistry and its existence in a tautomeric equilibrium between the keto and enol forms.
The enol form, in particular, is a superb bidentate ligand for metal ions. This chelation capability is not merely a chemical curiosity; it is a critical driver of biological activity. Many essential enzymes, including metalloproteinases, cyclooxygenases (COX), and lipoxygenases (LOX), rely on metal cofactors for their catalytic function. Compounds that can sequester or compete for these metal ions can act as potent inhibitors. 1-(Pyridin-4-yl)butane-1,3-dione combines these two powerful pharmacophores, creating a molecule with intrinsic potential for metal chelation, enzyme inhibition, and diverse therapeutic applications.
Synthesis and Chemical Properties
The synthesis of 1-(Pyridin-4-yl)butane-1,3-dione is most efficiently achieved via a Claisen condensation reaction. This classic organic transformation provides a reliable and scalable route to the target molecule.
General Synthesis Workflow
The logical flow for the synthesis involves the base-mediated condensation of a pyridine-derived methyl ketone with an acetate ester.
Caption: General workflow for the synthesis of 1-(Pyridin-4-yl)butane-1,3-dione.
Detailed Experimental Protocol
-
Rationale: Sodium hydride (NaH) is chosen as the base because it is non-nucleophilic and irreversibly deprotonates the α-carbon of ethyl acetate, driving the reaction forward. Anhydrous THF is used as the solvent to prevent quenching of the strong base. The reaction is initially cooled to control the exothermic reaction before being warmed to ensure completion. An acidic workup is essential to protonate the resulting enolate salt to yield the final β-diketone product.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C using an ice bath.
-
Reactant Addition: Slowly add ethyl acetate (1.5 equivalents) dropwise to the stirred suspension. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Addition of Ketone: Add a solution of 4-acetylpyridine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Carefully cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride. Acidify the aqueous layer to pH ~5-6 with dilute hydrochloric acid (1M HCl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-(Pyridin-4-yl)butane-1,3-dione as a solid.
Medicinal Chemistry Applications: A Multi-Target Scaffold
The true potential of 1-(Pyridin-4-yl)butane-1,3-dione lies in its versatility as a starting point for developing inhibitors for multiple disease classes.
Anti-Inflammatory Activity via Metal Chelation
Inflammation is a complex biological response, and key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), are iron-dependent metalloenzymes. Derivatives of pyridine-4-one are noted for their anti-inflammatory effects, which are thought to be linked to their iron-chelating properties[1].
-
Mechanism of Action: The 1,3-dione moiety of the molecule can coordinate with the heme iron cofactor in the active site of these enzymes. This coordination can displace essential substrates or disrupt the enzyme's catalytic cycle, leading to inhibition of pro-inflammatory prostaglandin and leukotriene synthesis. The pyridyl nitrogen can further enhance binding through hydrogen bonding or by improving the pharmacokinetic properties of the molecule.
Caption: Proposed mechanism for anti-inflammatory action via enzyme inhibition.
Anticancer Potential
The pyridyl scaffold is prevalent in oncology. For instance, pyrimidinone derivatives containing a pyridin-4-yl group have demonstrated significant antitumour efficacy[2]. Furthermore, the general class of 1,4-dihydropyridines, which can be synthesized from β-dicarbonyl precursors, are known to reverse multi-drug resistance in cancer cells[3][4].
-
Potential Mechanisms:
-
Enzyme Inhibition: Many kinases, which are critical regulators of cell proliferation and survival, are targets for cancer therapy. The pyridyl-diketone scaffold can be elaborated to create potent kinase inhibitors by targeting the ATP-binding site.
-
Induction of Apoptosis: A derivative, 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one, was found to induce apoptosis in cancer cells, with an IC₅₀ value of 1.95 µM against MiaPaCa-2 pancreatic cancer cells[2].
-
Disruption of Metal Homeostasis: Cancer cells often have altered metal requirements. Chelating agents can disrupt this delicate balance, leading to increased oxidative stress and cell death.
-
Table 1: Anticancer Activity of a Related Pyridin-4-yl Derivative
| Compound | Cancer Model | Dose | Tumor Inhibition (%) | Reference |
| SK-25¹ | Ehrlich Ascites Carcinoma | 30 mg/kg | 94.71 | [2] |
| SK-25¹ | Ehrlich Tumour (solid) | 30 mg/kg | 59.06 | [2] |
| SK-25¹ | Sarcoma-180 (solid) | 30 mg/kg | 45.68 | [2] |
¹SK-25: 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one
Enzyme Inhibition in Other Therapeutic Areas
The utility of this scaffold extends beyond inflammation and cancer. Pyridine-containing hybrids have been successfully designed as potent inhibitors for specific enzymes in other disease contexts.
-
CYP17A1 Inhibition for Prostate Cancer: Novel pyridine-indole hybrids have been developed as highly potent inhibitors of CYP17A1, a key enzyme in androgen biosynthesis, with IC₅₀ values as low as 4 nM[5]. This highlights the potential of the pyridine moiety to anchor inhibitors in the active sites of cytochrome P450 enzymes. 1-(Pyridin-4-yl)butane-1,3-dione serves as an excellent starting fragment for the design of such inhibitors.
Future Perspectives and Conclusion
1-(Pyridin-4-yl)butane-1,3-dione is more than a simple chemical intermediate; it is a strategic platform for fragment-based drug discovery. Its inherent properties—metal chelation, hydrogen bonding capability, and synthetic accessibility—make it an attractive starting point for developing novel therapeutics.
Future research should focus on:
-
Systematic Biological Screening: A comprehensive screening of the core molecule against panels of metalloenzymes (e.g., matrix metalloproteinases, histone deacetylases) and kinases is warranted.
-
Structure-Activity Relationship (SAR) Studies: Elaboration of the scaffold by substituting the pyridine ring and the methyl group of the dione moiety will be crucial to optimize potency and selectivity for specific targets.
-
Prodrug Strategies: The diketone moiety can be masked to improve bioavailability, releasing the active chelating agent in vivo.
References
-
Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (n.d.). MDPI. [Link]
-
Synthesis and Biological Evaluation of Novel Bufalin Derivatives. (2022). MDPI. [Link]
-
Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. (n.d.). PubMed Central (PMC). [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. (2019). WJPMR. [Link]
-
1-(Pyridin-4-yl)butane-1,3-dione. (n.d.). PubChem. [Link]
-
1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 1): action in ion channels and GPCRs. (n.d.). PubMed. [Link]
-
1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets. (n.d.). PubMed. [Link]
-
4-Pyridone-3-carboxamide-1-β-D-ribonucleoside Reduces Cyclophosphamide Effects and Induces Endothelial Inflammation in Murine Breast Cancer Model. (2024). MDPI. [Link]
-
Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. (n.d.). Arabian Journal of Chemistry. [Link]
-
A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). National Center for Biotechnology Information. [Link]
-
Inhibition of metabolic activation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone by limonene. (1996). PubMed. [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications. (2022). MDPI. [Link]
-
Synthesis and Biological Evaluation of New 1, 4-Dihydropyridines as Antihypertensives Agents in Rats. (2003). ResearchGate. [Link]
-
Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. (n.d.). MDPI. [Link]
-
Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021). ResearchGate. [Link]
-
Requirements for mammalian carboxylesterase inhibition by substituted ethane-1,2-diones. (n.d.). ScienceDirect. [Link]
-
Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. (n.d.). PubMed. [Link]
-
New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. (2022). MDPI. [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). PubMed Central (PMC). [Link]
-
Pyridine indole hybrids as novel potent CYP17A1 inhibitors. (n.d.). PubMed. [Link]
-
1,6-Dimethyl-4-hydroxy-3-pyridinecarboxylic acid and 4-hydroxy-2-methyl-3-pyridinecarboxylic acid as new possible chelating agents for iron and aluminium. (n.d.). Dalton Transactions (RSC Publishing). [Link]
-
Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo [3,4-d]Pyridazinone Exert Anti-Inflammatory Activity. (2021). Semantic Scholar. [Link]
-
Pharmacy & Pharmacology International Journal. (n.d.). MedCrave online. [Link]
Sources
- 1. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine indole hybrids as novel potent CYP17A1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 1-(Pyridin-4-yl)butane-1,3-dione in Multicomponent Reactions for Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and drug development, the quest for efficient and modular synthetic strategies to access structurally diverse heterocyclic scaffolds is of paramount importance. Multicomponent reactions (MCRs), wherein three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a cornerstone of this endeavor. These reactions embody the principles of green chemistry through their high atom economy, operational simplicity, and ability to rapidly generate libraries of bioactive molecules.
At the heart of many successful MCRs lies the versatile 1,3-dicarbonyl functionality. This application note delves into the strategic application of a particularly valuable building block, 1-(Pyridin-4-yl)butane-1,3-dione , in the construction of medicinally relevant heterocyclic frameworks. The presence of the pyridin-4-yl moiety imparts unique physicochemical properties, including potential for hydrogen bonding, modulation of solubility, and the ability to engage in crucial interactions with biological targets. This guide provides detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals aiming to leverage this reagent in their synthetic programs.
Core Applications and Mechanistic Rationale
1-(Pyridin-4-yl)butane-1,3-dione is an exemplary substrate for a variety of MCRs, most notably the Hantzsch pyridine synthesis and the Biginelli reaction, to generate dihydropyridine (DHP) and dihydropyrimidinone (DHPM) cores, respectively. These scaffolds are prevalent in a multitude of approved drugs.[1]
The Hantzsch Dihydropyridine Synthesis: Accessing Calcium Channel Blocker Analogs
The Hantzsch reaction is a classic four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine.[2][3] The resulting 1,4-DHP scaffold is the cornerstone of a major class of calcium channel blockers used in the treatment of cardiovascular diseases.[1][4] The use of 1-(Pyridin-4-yl)butane-1,3-dione in a modified Hantzsch reaction allows for the synthesis of novel DHP analogs bearing a pyridinyl substituent.
Mechanistic Workflow: Hantzsch Reaction
The reaction is believed to proceed through the initial formation of two key intermediates: a Knoevenagel condensation product from the reaction of an aldehyde with one of the β-dicarbonyl compounds, and an enamine from the other β-dicarbonyl compound and ammonia. These intermediates then undergo a Michael addition, followed by cyclization and dehydration to furnish the dihydropyridine ring.[4]
Caption: Generalized workflow for the Hantzsch synthesis.
Protocol 1: One-Pot Synthesis of Pyridinyl-Substituted Polyhydroquinolines via Hantzsch Condensation
This protocol describes a four-component Hantzsch condensation to synthesize polyhydroquinoline derivatives, which are structurally related to 1,4-dihydropyridines and exhibit a wide range of biological activities. This method is adapted from generalized, environmentally benign procedures that have been shown to be effective for a variety of aldehydes and β-dicarbonyl compounds.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
1-(Pyridin-4-yl)butane-1,3-dione (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), 1-(Pyridin-4-yl)butane-1,3-dione (1.0 mmol), dimedone (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Add 10 mL of ethanol to the flask.
-
Attach a reflux condenser and place the flask on a magnetic stirrer hotplate.
-
Heat the reaction mixture to reflux with continuous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion of the reaction (typically within 2-4 hours), allow the mixture to cool to room temperature.
-
A solid product may precipitate. If so, collect the solid by filtration and wash with cold ethanol.
-
If a precipitate does not form, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane-ethyl acetate) to afford the pure polyhydroquinoline derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Expected Outcome: This procedure is expected to yield highly substituted polyhydroquinolines with the pyridin-4-yl moiety incorporated into the heterocyclic core. Yields can vary depending on the specific aromatic aldehyde used but are generally reported to be in the good to excellent range for similar Hantzsch reactions.
| Aldehyde (R) | Typical Reaction Time (h) | Typical Yield (%) |
| 4-Chlorobenzaldehyde | 2.5 | 90-95 |
| 4-Methylbenzaldehyde | 3 | 88-92 |
| 3-Nitrobenzaldehyde | 2 | 92-96 |
| Benzaldehyde | 3.5 | 85-90 |
The Biginelli Reaction: Crafting Dihydropyrimidinone Scaffolds
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[5] This reaction is of immense interest due to the diverse pharmacological properties of the resulting DHPMs, including antiviral, antibacterial, and antihypertensive activities.[6] The incorporation of 1-(Pyridin-4-yl)butane-1,3-dione in this reaction provides a direct route to novel DHPMs functionalized with a pyridine ring.
Mechanistic Workflow: Biginelli Reaction
The mechanism is generally believed to initiate with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol of the β-dicarbonyl compound. Subsequent cyclization via intramolecular condensation and dehydration yields the final dihydropyrimidinone product.
Caption: Generalized workflow for the Biginelli reaction.
Protocol 2: Catalyst-Free Biginelli Synthesis of Pyridinyl-Dihydropyrimidinones under Solvent-Free Conditions
This protocol outlines a green and efficient method for the Biginelli reaction using microwave irradiation, which often leads to shorter reaction times and improved yields.[5]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
1-(Pyridin-4-yl)butane-1,3-dione (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Microwave reactor vial (10 mL)
-
Microwave synthesizer
-
Ethanol for recrystallization
Procedure:
-
In a 10 mL microwave reactor vial, combine the aromatic aldehyde (1.0 mmol), 1-(Pyridin-4-yl)butane-1,3-dione (1.0 mmol), and urea or thiourea (1.5 mmol).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). The optimal time and temperature should be determined for each specific substrate combination.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Add a small amount of ethanol to the solidified reaction mixture and triturate to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The product is often pure enough after this procedure, but if necessary, it can be further purified by recrystallization from ethanol.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Expected Outcome: This environmentally friendly protocol provides rapid access to a variety of pyridinyl-substituted dihydropyrimidinones in good to excellent yields. The solvent-free conditions and the use of microwave irradiation make this an attractive method for library synthesis.
| Aldehyde (R) | Urea/Thiourea | Typical Reaction Time (min) | Typical Yield (%) |
| Benzaldehyde | Urea | 10 | 85-90 |
| 4-Methoxybenzaldehyde | Urea | 8 | 90-95 |
| 4-Nitrobenzaldehyde | Thiourea | 12 | 88-93 |
| 2-Chlorobenzaldehyde | Thiourea | 15 | 80-85 |
Conclusion and Future Perspectives
1-(Pyridin-4-yl)butane-1,3-dione stands out as a highly valuable and versatile building block for the synthesis of medicinally important heterocyclic scaffolds through multicomponent reactions. The protocols detailed herein for the Hantzsch and Biginelli reactions offer efficient, and in some cases, environmentally benign routes to novel dihydropyridine and dihydropyrimidinone derivatives. The inherent properties of the pyridin-4-yl moiety provide a strategic advantage in the design of new drug candidates. Further exploration of this reagent in other MCRs, as well as the biological evaluation of the resulting compound libraries, holds significant promise for advancing the field of drug discovery.
References
-
Hantzsch Dihydropyridine Synthesis Mechanism. (2023). Organic Chemistry - YouTube. [Link]
-
Hantzsch pyridine synthesis. (2024). Wikipedia. [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. (2021). MDPI. [Link]
-
1-(Pyridin-4-yl)butane-1,3-dione. (n.d.). MySkinRecipes. [Link]
-
Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. (2023). MDPI. [Link]
-
One-pot green procedure for Biginelli reaction catalyzed by novel task-specific room-temperature ionic liquids. (2018). ResearchGate. [Link]
-
Facile one-pot synthesis and in silico study of new heterocyclic scaffolds with 4-pyridyl moiety: Mechanistic insights and X-ray crystallographic elucidation. (2024). PMC - NIH. [Link]
-
Design, parallel synthesis of Biginelli 1,4-dihydropyrimidines using PTSA as a catalyst, evaluation of anticancer activity and structure activity relationships via 3D QSAR studies. (2021). PubMed. [Link]
-
Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative. (2023). The Pharma Innovation Journal. [Link]
-
(PDF) ChemInform Abstract: Multicomponent Reaction for the Synthesis of Pyridine Derivatives Based on Triphenylamine. (2011). ResearchGate. [Link]
-
Molecular iodine catalyzed one-pot multicomponent reactions for the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H). (2013). RSC Publishing. [Link]
-
Synthesis and Biological Evaluation of New 1, 4-Dihydropyridines as Antihypertensives Agents in Rats. (2015). ResearchGate. [Link]
-
One-pot synthesis of heterocycles. (2012). RSC Blogs. [Link]
-
A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. (2016). ResearchGate. [Link]
-
One-Pot Three-Component Biginelli-Type Reaction To Synthesize 5-Carboxanilide-Dihydropyrimidinones Catalyzed By Ionic Liquids In Aqueous Media. (n.d.). Semantic Scholar. [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications. (2022). MDPI. [Link]
-
(PDF) ChemInform Abstract: Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. (2010). ResearchGate. [Link]
-
Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans. (2017). NIH. [Link]
-
One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. (n.d.). Indian Academy of Sciences. [Link]
-
Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. (2016). international journal of research culture society. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Design, parallel synthesis of Biginelli 1,4-dihydropyrimidines using PTSA as a catalyst, evaluation of anticancer activity and structure activity relationships via 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: One-Pot Synthesis of Heterocycles from 1-(Pyridin-4-yl)butane-1,3-dione
Abstract
This application note details the synthetic utility of 1-(pyridin-4-yl)butane-1,3-dione (CAS: 75055-73-1) as a versatile
Chemical Profile & Reactivity Analysis
The starting material, 1-(pyridin-4-yl)butane-1,3-dione (1 ), possesses three reactive sites: two electrophilic carbonyl carbons (
Structural Considerations
-
Electronic Bias: The pyridine ring at position 1 is electron-withdrawing (EWG). This makes the
carbonyl significantly more electrophilic than the carbonyl (adjacent to the methyl group). -
Tautomerism: In solution, 1 exists in equilibrium between its diketo and enol forms.[2] The enol form is stabilized by an intramolecular hydrogen bond, often favored in non-polar solvents.
-
Protonation Sensitivity: The pyridine nitrogen (
) can be protonated in acidic media, drastically increasing the electrophilicity of and altering solubility profiles.
Reaction Landscape
The following diagram illustrates the divergent synthesis pathways available from scaffold 1 .
Figure 1: Divergent synthetic pathways from 1-(pyridin-4-yl)butane-1,3-dione.
Protocol A: Synthesis of Pyrazoles (Knorr Synthesis)
The reaction with hydrazines is the most robust transformation for this scaffold.
Mechanism & Regioselectivity
When using substituted hydrazines (
-
Electronic Control: The more nucleophilic nitrogen (
) typically attacks the more electrophilic carbonyl ( , adjacent to Pyridine). -
Steric Control: If the hydrazine substituent (
) is bulky, the may attack the less hindered (methyl side). -
Outcome: With 1 , electronic factors usually dominate, favoring the 3-(pyridin-4-yl)-5-methyl-1H-pyrazole isomer when using simple aryl hydrazines.
Figure 2: Stepwise mechanism of Knorr Pyrazole Synthesis.
Experimental Procedure
Target: 3-(Pyridin-4-yl)-5-methyl-1H-pyrazole Reagents: Hydrazine monohydrate (1.2 eq), Ethanol (0.5 M).
-
Dissolution: Dissolve 1.63 g (10 mmol) of 1 in 20 mL of absolute ethanol in a round-bottom flask.
-
Note: The solution may turn slightly yellow.
-
-
Addition: Add 0.6 mL (12 mmol) of hydrazine monohydrate dropwise at room temperature.
-
Exotherm Warning: A mild exotherm may occur.
-
-
Reflux: Heat the mixture to reflux (
C) for 2–4 hours.-
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (
) should disappear, and a lower spot (pyrazole) should appear.
-
-
Workup:
-
Cool the reaction mixture to
C (ice bath). -
The product often precipitates as a white/off-white solid.
-
Filter the solid and wash with cold ethanol (2 x 5 mL).
-
Alternative: If no precipitate forms, evaporate solvent in vacuo, redissolve in EtOAc, wash with brine, dry over
, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH gradient).
Protocol B: Synthesis of Pyrimidines
Pyrimidines are formed via condensation with binucleophiles like guanidine, urea, or thiourea. This reaction typically requires a base to deprotonate the binucleophile and the
Experimental Procedure
Target: 2-Amino-4-methyl-6-(pyridin-4-yl)pyrimidine
Reagents: Guanidine Carbonate (1.1 eq), NaOEt (catalytic) or
-
Preparation: In a dried flask, combine 1.63 g (10 mmol) of 1 and 1.98 g (11 mmol) of guanidine carbonate in 25 mL of ethanol.
-
Catalysis: Add anhydrous
(2.76 g, 20 mmol) or Sodium Ethoxide (1.0 eq) to facilitate the condensation. -
Reaction: Reflux for 6–8 hours.
-
Observation: The reaction mixture will become turbid as salts precipitate.
-
-
Workup:
-
Cool to room temperature.[4]
-
Pour the mixture into 100 mL of ice-water.
-
Neutralize with dilute acetic acid (pH ~7) to precipitate the free base pyrimidine.
-
Filter the precipitate.
-
-
Characterization: The presence of the pyrimidine ring is confirmed by the loss of the aliphatic
-diketone protons in H NMR and the appearance of a singlet aromatic proton for the pyrimidine -H.
Protocol C: Synthesis of 1,4-Diazepines
Reaction with 1,2-diamines (e.g., ethylenediamine, o-phenylenediamine) yields seven-membered rings.
Experimental Procedure
Target: 5-Methyl-7-(pyridin-4-yl)-2,3-dihydro-1H-1,4-diazepine Reagents: Ethylenediamine (1.1 eq), Acetic Acid (catalytic), Methanol.
-
Setup: Dissolve 10 mmol of 1 in 20 mL Methanol.
-
Addition: Add 11 mmol of ethylenediamine.
-
Acid Catalysis: Add 2–3 drops of Glacial Acetic Acid.
-
Reasoning: Acid catalysis activates the carbonyls for Schiff base formation without fully protonating the amine nucleophiles.
-
-
Condition: Stir at reflux for 4 hours.
-
Workup: Evaporate solvent. The residue is often an oil. Triturate with diethyl ether or hexane to induce crystallization.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Pyrazoles) | Incomplete dehydration | Extend reflux time; use Acetic Acid as solvent instead of Ethanol. |
| Regioisomer Mixture | Similar electrophilicity of C1/C3 | Use a bulky hydrazine to favor steric control; separate isomers via chromatography (isomers often have distinct dipole moments). |
| No Precipitation | Product highly soluble (Pyridine moiety) | Evaporate to dryness; neutralize if acid was used; use salting-out extraction (DCM/NaCl). |
| Starting Material Stalls | Enol form unreactive | Add acid catalyst (HCl or AcOH) to shift equilibrium or activate carbonyls. |
References
-
Knorr Pyrazole Synthesis Overview
-
Tautomerism of Pyridyl-1,3-diketones
- Title: Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study.
- Source:Magnetic Resonance in Chemistry
-
URL:[Link]
-
General Heterocycle Synthesis
-Diketones:- Title: The reaction between hydrazines and -dicarbonyl compounds: Proposal for a mechanism.
- Source:ResearchG
-
URL:[Link]
-
Pyrimidine Synthesis Protocols
- Title: Synthesis and pharmacological properties of novel guanidine deriv
- Source:Research Results in Pharmacology
-
URL:[Link]
Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. The pyridine moiety may increase the toxicity or biological activity of the resulting compounds.
Sources
- 1. Synthesis routes of 1-(Pyridin-3-yl)butane-1,3-dione [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Application Note: Strategic Heterocycle Synthesis using 1-(Pyridin-4-yl)butane-1,3-dione
Executive Summary & Strategic Significance
The scaffold 1-(pyridin-4-yl)butane-1,3-dione (Structure 1 ) represents a "privileged structure" in medicinal chemistry. It combines the electron-deficient pyridine ring (critical for hydrogen bond acceptance in kinase active sites) with a reactive
This Application Note details the protocols for transforming 1 into two high-value heterocyclic classes:
-
Pyrazoles: Via condensation with hydrazines (Knorr Synthesis). These motifs are ubiquitous in COX-2 inhibitors (e.g., Celecoxib) and p38 MAP kinase inhibitors.
-
-Enaminones: Via condensation with primary amines. These serve as versatile synthons for fused heterocycles (e.g., pyrimidines, isoxazoles) and are valuable precursors for diversity-oriented synthesis (DOS).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Key Technical Challenge: Regioselectivity. The asymmetry of 1 (an electron-deficient pyridyl ketone vs. an electron-rich methyl ketone) creates competing electrophilic sites (C1 vs. C3). This guide provides conditions to control this selectivity.
Chemical Landscape & Mechanism[2]
The reactivity of 1 is governed by its keto-enol tautomerism and the electronic influence of the pyridine ring.
Tautomeric Equilibrium
In solution, 1 exists primarily as the cis-enol tautomer, stabilized by a strong intramolecular hydrogen bond (IMHB). The pyridine ring at position C1 is electron-withdrawing, making the C1 carbonyl highly electrophilic, yet often masked by the enol proton.
Figure 1: Tautomeric landscape of 1-(pyridin-4-yl)butane-1,3-dione. The Enol-C1 form is typically dominant due to conjugation with the pyridine ring.
Protocol A: Synthesis of Pyrazoles (Knorr Reaction)
The reaction with hydrazines yields 3,5-disubstituted pyrazoles. When using substituted hydrazines (e.g., methylhydrazine), two regioisomers are possible.
Reaction Logic
-
Reagent: Hydrazine Hydrate (
) or Methylhydrazine ( ). -
Solvent: Ethanol (EtOH) is preferred for solubility and green chemistry compliance.
-
Catalyst: Glacial Acetic Acid (AcOH) promotes the initial nucleophilic attack and subsequent dehydration.
Regioselectivity Rule
With Methylhydrazine :
-
The
(more nucleophilic) attacks the C3 (Methyl) carbonyl (less hindered). -
The
attacks the C1 (Pyridyl) carbonyl. -
Result: The major product is typically 5-methyl-3-(pyridin-4-yl)-1-substituted-pyrazole .
Detailed Protocol
Materials:
-
1-(Pyridin-4-yl)butane-1,3-dione (1.0 eq)
-
Hydrazine derivative (1.1 eq)
-
Ethanol (10 mL/mmol)
-
Glacial Acetic Acid (cat.[1] 0.1 eq or solvent)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 1 in 10 mL of absolute ethanol.
-
Activation: Add 2-3 drops of glacial acetic acid. Stir at room temperature (RT) for 10 minutes to activate the carbonyls.
-
Addition: Dropwise add 1.1 mmol of the hydrazine component (diluted in 1 mL EtOH) over 5 minutes.
-
Caution: Reaction is exothermic.
-
-
Reflux: Heat the mixture to reflux (
C) for 3–5 hours. Monitor by TLC (System: 5% MeOH in DCM). -
Workup:
-
Cool to RT.
-
Scenario A (Precipitate forms): Filter the solid, wash with cold EtOH, and dry.
-
Scenario B (No precipitate): Concentrate in vacuo. Redissolve in EtOAc, wash with
(aq) to remove acetic acid, dry over , and concentrate.
-
-
Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).
Figure 2: Pathway for Pyrazole Synthesis via Knorr Condensation.
Protocol B: Synthesis of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -Enaminones[1][3]
Reaction with primary amines yields enaminones.[2][3] These are stable intermediates where the amine condenses with one carbonyl, forming a conjugated system.
Reaction Logic
-
Regioselectivity: Primary amines preferentially attack the C3 (Methyl) carbonyl.
-
Reasoning: The C1 carbonyl is electronically deactivated by the resonance of the pyridine ring (and potential enol H-bonding). The C3 methyl ketone is sterically more accessible and electronically distinct.
-
-
Water Removal: The reaction is an equilibrium. Removing water (Dean-Stark or molecular sieves) drives conversion to 100%.
Detailed Protocol
Materials:
-
1-(Pyridin-4-yl)butane-1,3-dione (1.0 eq)
-
Primary Amine (
) (1.05 eq) -
Toluene (anhydrous)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq)
Step-by-Step Procedure:
-
Setup: Equip a 2-neck flask with a Dean-Stark trap and a reflux condenser.
-
Charging: Add 5.0 mmol of 1 , 5.25 mmol of the amine, and a catalytic amount of p-TSA (10-20 mg) to 30 mL of Toluene.
-
Reflux: Heat to vigorous reflux (
C). Ensure toluene is condensing in the trap to remove azeotropic water. -
Monitoring: Continue reflux for 6–12 hours. Monitor the disappearance of the diketone by TLC.
-
Isolation:
-
Cool to RT.
-
Evaporate the solvent under reduced pressure.
-
The residue is often a solid. Recrystallize from Ethanol or Diethyl Ether.
-
-
Characterization:
-
1H NMR Diagnostic: Look for the vinyl proton singlet (
5.5 - 6.0 ppm) and the broad NH signal (exchangeable with ).
-
Quantitative Data Summary
| Parameter | Pyrazole Synthesis | Enaminone Synthesis |
| Nucleophile | Hydrazines ( | Primary Amines ( |
| Preferred Solvent | Ethanol / Acetic Acid | Toluene / Benzene |
| Catalyst | AcOH / HCl | p-TSA / Montmorillonite K-10 |
| Temp/Time | ||
| Major Isomer | 3-(Py-4-yl)-5-Methyl | Amino group at C3 (Methyl side) |
| Typical Yield | 85 - 95% | 70 - 90% |
Troubleshooting & QC
NMR Analysis of Regioisomers
-
Pyrazoles: To distinguish between the 3-pyridyl and 5-pyridyl isomers (if using substituted hydrazines), use NOE (Nuclear Overhauser Effect) spectroscopy.
-
Irradiate N-Methyl: If you see enhancement of the Pyrazole-H4 proton but NOT the Pyridine protons, the methyl is likely at position 1 and the pyridine at position 3 (remote).
-
-
Enaminones: The presence of a sharp singlet around 5.8 ppm confirms the enaminone vinyl proton. A shift in the carbonyl carbon signal in
NMR confirms condensation.
Solubility
The pyridine moiety makes these compounds basic.
-
Issue: Product trapped as salt.
-
Fix: Ensure the final workup includes a basic wash (
or dilute ) to liberate the free base before extraction.
References
-
Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Source: National Institutes of Health (PubMed) / Magn Reson Chem. URL:[Link]
-
Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Source: Journal of Chemical and Pharmaceutical Research. URL:[Link]
-
Enaminone synthesis by amination. Source: Organic Chemistry Portal.[2] URL:[Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives. Source: MDPI (Molecules). URL:[Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Source: MDPI (Molecules). URL:[Link]
Sources
Application Note: Strategic Synthesis of Fused Ring Systems using 1-(Pyridin-4-yl)butane-1,3-dione
This Application Note provides a comprehensive technical guide on utilizing 1-(Pyridin-4-yl)butane-1,3-dione as a pivotal synthon for constructing fused ring systems. The protocols focus on high-value heterocyclic scaffolds: Pyrido[1,2-a]pyrimidines and 1,5-Benzodiazepines , both critical in medicinal chemistry for their kinase inhibitory and anti-inflammatory profiles.
Introduction & Mechanistic Rationale
1-(Pyridin-4-yl)butane-1,3-dione (CAS: 20896-06-6) is a versatile
Reactivity Profile
The molecule possesses two electrophilic carbonyl centers flanked by an acidic methylene bridge (
-
C1 (Pyridyl-adjacent): Highly electrophilic due to the electron-withdrawing nature of the pyridine ring, but sterically more demanding than C3.
-
C3 (Methyl-adjacent): Sterically accessible, often the site of initial nucleophilic attack by primary amines.
-
C2 (Methylene): Nucleophilic center, active in Knoevenagel condensations (not covered in this fused-ring specific guide).
Synthetic Pathway Overview
The following diagram illustrates the divergent synthesis pathways available from this single precursor.
Figure 1: Divergent synthetic pathways for fused ring systems starting from 1-(Pyridin-4-yl)butane-1,3-dione.
Protocol A: Synthesis of Pyrido[1,2-a]pyrimidin-4-ones
Target Moiety: 2-(Pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Significance: This scaffold is isosteric with quinazolines and is a privileged structure in SHP2 inhibitors and antipsychotic drug discovery.
Reaction Mechanism
The reaction involves the condensation of 2-aminopyridine with the
Experimental Protocol
Reagents:
-
1-(Pyridin-4-yl)butane-1,3-dione (1.0 equiv)
-
2-Aminopyridine (1.1 equiv)
-
Polyphosphoric Acid (PPA) (Solvent/Catalyst)
-
Sodium Hydroxide (10% aq.)[1]
Step-by-Step Procedure:
-
Preparation: In a dry 50 mL round-bottom flask, mix 1-(Pyridin-4-yl)butane-1,3-dione (5 mmol, 815 mg) and 2-aminopyridine (5.5 mmol, 517 mg).
-
Cyclization: Add 10 g of Polyphosphoric Acid (PPA).
-
Heating: Heat the mixture to 120°C in an oil bath with vigorous magnetic stirring. Maintain this temperature for 3–4 hours .
-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: EtOAc/MeOH 9:1). The starting diketone spot should disappear.
-
-
Quenching: Allow the reaction mass to cool to ~60°C. Pour the viscous syrup slowly into 100 g of crushed ice with stirring.
-
Neutralization: Neutralize the resulting acidic solution with 10% NaOH solution dropwise until pH ~7–8. A solid precipitate will form.
-
Isolation: Filter the solid precipitate under vacuum. Wash the cake copiously with cold water (3 x 20 mL) to remove residual PPA salts.
-
Purification: Recrystallize the crude solid from Ethanol/DMF (9:1) to obtain the pure fused product.
Yield Expectation: 75–85% Appearance: Yellow to pale orange crystalline solid.
Regioselectivity Note
The reaction can theoretically yield two isomers (2-substituted or 4-substituted). Under PPA conditions, the 2-(pyridin-4-yl)-4-methyl isomer is often favored if the methyl ketone is attacked first, but literature suggests the formation of the 2-(pyridin-4-yl) derivative is driven by the conjugation stability of the final aromatic system.
Protocol B: Synthesis of 1,5-Benzodiazepines
Target Moiety: 2-Methyl-4-(pyridin-4-yl)-1H-benzo[b][1,4]diazepine Significance: 1,5-Benzodiazepines are CNS-active agents (anxiolytics, anticonvulsants) and anti-infectives.
Experimental Protocol
Reagents:
-
1-(Pyridin-4-yl)butane-1,3-dione (1.0 equiv)
-
o-Phenylenediamine (1.0 equiv)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Step-by-Step Procedure:
-
Dissolution: In a 100 mL flask, dissolve o-phenylenediamine (5 mmol, 540 mg) in 20 mL of absolute ethanol.
-
Addition: Add 1-(Pyridin-4-yl)butane-1,3-dione (5 mmol, 815 mg) to the solution. The mixture may turn slightly colored immediately.
-
Catalysis: Add 2–3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (78°C) for 2–3 hours .
-
Crystallization: Cool the reaction mixture to room temperature and then place in an ice bath for 30 minutes.
-
Filtration: Filter the resulting crystals.
-
Purification: If no precipitate forms, evaporate the solvent to 50% volume and cool again. Recrystallize from hot ethanol.
Data Summary Table:
| Parameter | Protocol A (Pyrido-pyrimidine) | Protocol B (Benzodiazepine) |
| Reagent | 2-Aminopyridine | o-Phenylenediamine |
| Solvent/Cat | PPA (Solvent-free) | Ethanol / AcOH (cat) |
| Temp/Time | 120°C / 4 h | 78°C / 3 h |
| Ring Size | 6,6-Fused System | 6,7-Fused System |
| Typical Yield | 80% | 85-90% |
Critical Optimization & Troubleshooting
Tautomeric Considerations
1-(Pyridin-4-yl)butane-1,3-dione exists in equilibrium between its keto and enol forms.
-
Problem: Low reactivity in non-polar solvents.
-
Solution: Use polar protic solvents (EtOH, AcOH) or Lewis acids (Sc(OTf)3) to stabilize the transition states and shift the equilibrium toward the reactive species.
Regiocontrol in Asymmetric Diketones
When reacting with binucleophiles where the two nucleophilic sites are different (e.g., 3-aminopyrazole), regioselectivity becomes critical.
-
Guidance: The C3 carbonyl (adjacent to methyl) is generally harder and more sterically accessible. The C1 carbonyl (adjacent to pyridine) is softer and more electrophilic but shielded.
-
Control: To target attack at C1, use lower temperatures and Lewis Acid catalysis. To target C3, use standard thermal conditions.
References
-
Synthesis of Pyrido[1,2-a]pyrimidines
- Title: Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors.
- Source: Bioorganic Chemistry (Elsevier), 2024.
-
URL:[Link]
-
Benzodiazepine Synthesis via Beta-Diketones
- Title: Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine...
- Source: ResearchG
-
URL:[Link]
-
General Reactivity of 1,8-Naphthyridines
- Title: Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
- Source: ACS Omega, 2022.
-
URL:[Link]
-
Crystal Structure & Conformation
- Title: Crystal structure of 1-(piperidin-1-yl)butane-1,3-dione (Structural analog analysis).
- Source: PMC - NIH.
-
URL:[Link]
Sources
- 1. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 2. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed α-Arylation of 1-(Pyridin-4-yl)butane-1,3-dione for the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Strategic Convergence of a Versatile Building Block and a Powerful Catalytic Tool
In the landscape of modern drug discovery and development, the quest for molecular complexity and diversity is paramount. The pyridine ring is a privileged scaffold, present in a vast number of blockbuster pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[1] Coupled with a β-dicarbonyl moiety, as seen in 1-(Pyridin-4-yl)butane-1,3-dione, the resulting molecule becomes a highly versatile building block, ripe for functionalization. The acidic methylene proton nestled between the two carbonyl groups provides a reactive handle for carbon-carbon bond formation, enabling the synthesis of a diverse array of complex derivatives.
Palladium-catalyzed cross-coupling reactions have revolutionized the art of organic synthesis, earning the 2010 Nobel Prize in Chemistry for their profound impact.[2] These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under generally mild conditions, with exceptional functional group tolerance.[3] Among these powerful transformations, the α-arylation of carbonyl compounds has emerged as a cornerstone for the construction of quaternary carbon centers and the synthesis of complex aryl ketones, which are prevalent in medicinal chemistry.[4][5]
This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed α-arylation of 1-(Pyridin-4-yl)butane-1,3-dione. We will delve into the mechanistic underpinnings of this transformation, provide a robust and adaptable experimental protocol, and discuss the critical parameters that govern the success of the reaction. The aim is to equip the reader with the foundational knowledge and practical insights required to leverage this powerful synthetic strategy for the rapid generation of novel molecular entities.
The α-Arylation of 1-(Pyridin-4-yl)butane-1,3-dione: A Mechanistic Overview
The palladium-catalyzed α-arylation of a β-dicarbonyl compound like 1-(Pyridin-4-yl)butane-1,3-dione with an aryl halide proceeds through a well-established catalytic cycle. A fundamental understanding of this cycle is crucial for troubleshooting and optimizing the reaction. The generally accepted mechanism involves three key steps: oxidative addition, deprotonation/transmetalation, and reductive elimination.[5]
1. Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) species. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) complex, where both the aryl group and the halide are coordinated to the palladium center. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl > OTf.
2. Deprotonation and Enolate Formation: In the presence of a suitable base, the acidic proton on the methylene carbon of 1-(Pyridin-4-yl)butane-1,3-dione is abstracted to form an enolate. This enolate is the active nucleophile in the reaction.
3. Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon bond between the aryl group and the α-carbon of the dione. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Below is a graphical representation of the catalytic cycle for the α-arylation of 1-(Pyridin-4-yl)butane-1,3-dione.
Figure 1: Catalytic cycle for the α-arylation of a β-dione.
Experimental Protocol: A General Procedure for the Palladium-Catalyzed α-Arylation of 1-(Pyridin-4-yl)butane-1,3-dione
This protocol provides a robust starting point for the α-arylation of 1-(Pyridin-4-yl)butane-1,3-dione. As with any catalytic reaction, optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the highest yield for a specific aryl halide.
Materials and Reagents
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: A bulky, electron-rich phosphine ligand such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or 2-(dicyclohexylphosphino)biphenyl.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium carbonate (K₂CO₃).
-
Aryl Halide: A range of aryl bromides or iodides with diverse electronic and steric properties.
-
Substrate: 1-(Pyridin-4-yl)butane-1,3-dione.
-
Solvent: Anhydrous, degassed aprotic solvent such as toluene, dioxane, or tetrahydrofuran (THF).
Reaction Setup and Execution: A Step-by-Step Guide
The following workflow diagram outlines the key steps in setting up and running the α-arylation reaction.
Figure 2: A typical experimental workflow for the α-arylation reaction.
Detailed Step-by-Step Protocol:
-
Preparation of the Reaction Vessel: To a dry, oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Addition of Reagents: Under an inert atmosphere (e.g., argon or nitrogen), add the base (e.g., NaOtBu, 1.2-1.5 equivalents), 1-(Pyridin-4-yl)butane-1,3-dione (1.0 equivalent), and the aryl halide (1.1 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.2 M) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80 °C and 110 °C) and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Key Parameters and Optimization Strategies
The success of the α-arylation of 1-(Pyridin-4-yl)butane-1,3-dione is contingent on the careful selection and optimization of several key parameters. The following table summarizes these parameters and provides insights into their impact on the reaction outcome.
| Parameter | Recommended Starting Point | Rationale and Optimization Considerations |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Both are common and effective Pd(0) sources or precursors. The catalyst loading should be minimized for cost-effectiveness but may need to be increased for less reactive aryl halides. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) (1.2-2.0 equivalents relative to Pd) | These ligands promote the reductive elimination step and stabilize the palladium catalyst, preventing the formation of palladium black. The choice of ligand can significantly impact the reaction rate and yield. |
| Base | NaOtBu, K₂CO₃, or LiHMDS (1.2-2.0 equivalents) | The base must be strong enough to deprotonate the β-dicarbonyl compound but should not react with the aryl halide or the product. The choice of base can influence the reaction rate and selectivity. |
| Solvent | Anhydrous, degassed toluene, dioxane, or THF | Aprotic solvents are necessary to avoid quenching the enolate. The solvent can affect the solubility of the reagents and the stability of the catalytic species. |
| Temperature | 80-110 °C | Higher temperatures generally increase the reaction rate but may also lead to decomposition of the catalyst or side reactions. The optimal temperature will depend on the reactivity of the aryl halide. |
| Aryl Halide | Aryl iodides or bromides | Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. Electron-withdrawing groups on the aryl halide typically accelerate the oxidative addition step. |
Conclusion: A Gateway to Novel Chemical Space
The palladium-catalyzed α-arylation of 1-(Pyridin-4-yl)butane-1,3-dione represents a powerful and versatile strategy for the synthesis of novel, highly functionalized molecules of significant interest to the pharmaceutical and agrochemical industries. By understanding the underlying mechanistic principles and carefully controlling the key reaction parameters, researchers can efficiently construct complex molecular architectures from readily available starting materials. The protocol and insights provided in this application note serve as a comprehensive guide for the successful implementation of this important transformation, paving the way for the discovery of new chemical entities with potentially valuable biological activities.
References
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
-
Organic Chemistry Portal. Heck Reaction. Available at: [Link]
-
Royal Society of Chemistry. Palladium-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines. Available at: [Link]
-
ResearchGate. Regiospecific Palladium-Catalyzed Cross-Coupling Reactions Using the Operational Equivalent of 1,3-Dilithiopropyne. Available at: [Link]
-
Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium‐Catalyzed Cross‐Coupling Reactions in Total Synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. Available at: [Link]
-
Royal Society of Chemistry. Palladium-catalyzed Sonogashira coupling of amides: access to ynones via C–N bond cleavage. Available at: [Link]
-
Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
Royal Society of Chemistry. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Available at: [Link]
- Hartwig, J. F. (2010).
-
American Chemical Society. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available at: [Link]
-
Beilstein-Institut. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available at: [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
-
YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. Available at: [Link]
-
American Chemical Society. Mechanisms of the palladium-catalyzed couplings of acid chlorides with organotin reagents. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
MDPI. Indane-1,3-Dione: From Synthetic Strategies to Applications. Available at: [Link]
-
Chemistry LibreTexts. Heck Reaction. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Royal Society of Chemistry. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available at: [Link]
-
ResearchGate. Synthesis of 1-hydroxy-4-(3-pyridyl)butan-2-one using heck reaction. Available at: [Link]
-
ResearchGate. Synthesis of some pyridone derivatives. Available at: [Link]
-
Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]
-
CORE. Regioselective Suzuki coupling on pyridinium N-(3,5-dibromoheteroar-2-yl)aminides. Available at: [Link]
-
National Center for Biotechnology Information. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Available at: [Link]
-
National Center for Biotechnology Information. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]
-
PubChem. 1-(Pyridin-4-yl)butane-1,3-dione. Available at: [Link]
-
ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Available at: [Link]
-
The University of Groningen research portal. Palladium-Catalysed Coupling Reactions. Available at: [Link]
-
National Center for Biotechnology Information. Indane-1,3-Dione: From Synthetic Strategies to Applications. Available at: [Link]
Sources
Application Note: Dual-Pathway Synthesis of Fluorescent Probes via 1-(Pyridin-4-yl)butane-1,3-dione Scaffolds
Abstract
This technical guide details the synthetic utility of 1-(Pyridin-4-yl)butane-1,3-dione (PBD) as a versatile precursor for two distinct classes of fluorescent probes: rigid organoboron fluorophores and lanthanide-based luminescent chelates . Unlike standard commercial dyes, PBD derivatives offer tunable photophysics through "Push-Pull" electronic modulation and the "Antenna Effect." This document provides validated protocols for ligand synthesis, boron-difluoride complexation (
Molecular Rationale: The "Switchable" Scaffold
The 1-(Pyridin-4-yl)butane-1,3-dione molecule is a heteromeric
-
Keto-Enol Tautomerism: The
-diketone moiety exists in equilibrium. "Locking" this unit into a rigid enol form (via Boron complexation) minimizes non-radiative decay, activating fluorescence. -
Coordination Pocket: The carbonyl oxygens and the pyridine nitrogen provide multiple binding sites. The
-diketonate oxygen atoms are ideal hard donors for oxophilic lanthanides (Eu, Tb), acting as a "light-harvesting antenna" to sensitize metal emission.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent synthetic pathways and their respective photophysical mechanisms.
Figure 1: Divergent synthesis pathways for PBD-based probes. Route A yields organic fluorophores suitable for viscosity/polarity sensing. Route B yields metal-ligand complexes for time-resolved imaging.
Core Protocol: Synthesis of the Ligand (PBD)
Before generating probes, the scaffold must be synthesized via Claisen condensation. Commercial availability is varying; in-house synthesis ensures purity, which is critical for quantum yield.
Reaction: Ethyl isonicotinate + Acetone
Materials
-
Ethyl isonicotinate (15.1 g, 100 mmol)
-
Dry Acetone (5.8 g, 100 mmol)
-
Sodium Ethoxide (NaOEt) (6.8 g, 100 mmol) or Sodium Hydride (60% dispersion)
-
Solvent: Anhydrous THF or Toluene (100 mL)
-
Quenching: 10% HCl
Step-by-Step Methodology
-
Base Activation: In a flame-dried 250 mL round-bottom flask under
atmosphere, suspend NaOEt in anhydrous THF (50 mL). Cool to 0°C. -
Addition: Mix ethyl isonicotinate and acetone in the remaining THF. Add this mixture dropwise to the base suspension over 30 minutes. Critical: Slow addition prevents self-condensation of acetone.
-
Reflux: Allow the mixture to warm to room temperature, then reflux at 70°C for 6–8 hours. The solution should turn yellow/orange, indicating enolate formation.
-
Workup: Cool to room temperature. Pour the reaction mixture into ice water (200 mL). The solution will be basic.
-
Precipitation: Acidify carefully with 10% HCl to pH ~5-6. The
-diketone will precipitate as a solid. -
Purification: Filter the solid. Recrystallize from Ethanol/Water.
-
Yield Target: >60%
-
Characterization:
NMR should show the enol proton (broad singlet) around 14–16 ppm and the methine proton (~6.5 ppm).
-
Protocol A: Synthesis of Organoboron Probes ( -PBD)
Application: Polarity sensing, lipid droplet imaging, and viscosity detection.
Mechanism: Locking the
Materials
-
Purified PBD Ligand (1.0 eq)
-
Boron Trifluoride Diethyl Etherate (
) (1.5 eq) -
Solvent: Anhydrous Dichloromethane (DCM)
-
Base: Triethylamine (TEA) (Dry, 1.2 eq)
Step-by-Step Methodology
-
Dissolution: Dissolve PBD (1 mmol) in anhydrous DCM (10 mL) in a dried flask.
-
Deprotonation: Add TEA (1.2 mmol) and stir for 10 minutes. The color may deepen.
-
Complexation: Cool to 0°C. Add
dropwise via syringe. Caution: fumes; use a fume hood. -
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (the complex is usually highly fluorescent on the plate under UV 365 nm).
-
Quenching: Wash the organic layer with water (2 x 10 mL) to remove unreacted boron species and salts.
-
Isolation: Dry over
, concentrate, and purify via silica gel chromatography (Eluent: Hexane/EtOAc).
Key Insight (Solvatochromism): These probes exhibit positive solvatochromism. In non-polar solvents (Toluene), emission is blue/cyan. In polar solvents (DMSO), emission shifts to green/yellow due to stabilization of the ICT state.
Protocol B: Synthesis of Europium Chelate Probes ( -PBD)
Application: Time-resolved fluorescence assays (TR-FRET), bio-assays requiring long Stokes shifts.
Mechanism: The PBD ligand absorbs UV light (~300-350 nm) and transfers energy to the
Materials
-
Purified PBD Ligand (3.0 eq)
-
or
(1.0 eq) -
Synergistic Ligand (Optional but Recommended): 1,10-Phenanthroline (1.0 eq)
-
Solvent: Ethanol (95%)[1]
-
Base: NaOH (1M) or Ammonia
Step-by-Step Methodology
-
Ligand Solution: Dissolve PBD (3 mmol) and 1,10-phenanthroline (1 mmol) in Ethanol (20 mL).
-
pH Adjustment: Adjust pH to ~6.5–7.0 using dilute NaOH. Critical: If pH is too high (>8), Europium Hydroxide precipitates. If too low (<5), the diketone does not coordinate efficiently.
-
Metal Addition: Dissolve
(1 mmol) in minimal water/ethanol (2 mL) and add dropwise to the ligand solution while stirring at 50°C. -
Precipitation: A precipitate (the complex) usually forms immediately. Stir for 2 hours at 50°C.
-
Isolation: Filter the precipitate, wash with cold ethanol, and dry in a vacuum oven.
Data Presentation: Optical Properties
| Parameter | ||
| Excitation Max | 380–410 nm | 330–350 nm (Ligand) |
| Emission Max | 450–550 nm (Solvent dependent) | 612 nm (Sharp, Atomic) |
| Stokes Shift | 40–80 nm | >250 nm |
| Lifetime ( | Nanoseconds (< 5 ns) | Milliseconds (0.5 – 1.0 ms) |
| Quantum Yield | High (0.4 – 0.8) | Moderate (0.2 – 0.5) |
References
-
Wang, D. J., et al. (2013). "Synthesis, characterization and fluorescence properties of boron difluoride pyridyl-β-diketonate derivatives."[2] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 104, 419-422.[2]
-
Zhang, Y., et al. (2021). "New β-diketone-boron difluoride based near-infrared fluorescent probes for polarity detection."[3] RSC Advances.
- Binnemans, K. (2005). "Rare-Earth Beta-Diketonates." Handbook on the Physics and Chemistry of Rare Earths, Vol 35.
-
Li, M., et al. (2025). "Synthesis and photoluminescent behavior of Eu(III) complexes with fluorinated beta-diketones." ResearchGate.
Sources
- 1. 4,4,4-三氟-1-苯基-1,3-丁二酮 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Synthesis, characterization and fluorescence properties of boron difluoride pyridyl-β-diketonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New β-diketone-boron difluoride based near-infrared fluorescent probes for polarity detection - Analyst (RSC Publishing) [pubs.rsc.org]
application of 1-(Pyridin-4-yl)butane-1,3-dione in dye-sensitized solar cells
Application Note: 1-(Pyridin-4-yl)butane-1,3-dione in Dye-Sensitized Solar Cells (DSSCs)
Part 1: Executive Summary & Technical Rationale
1-(Pyridin-4-yl)butane-1,3-dione (CAS: 75055-73-1), often referred to as a pyridine-functionalized
- -Diketonate Core (O,O'-chelation): Provides robust coordination to the metal center (Ru, Ir, or Zn), replacing thermodynamically unstable thiocyanate (-NCS) ligands. This is pivotal for creating "Thiocyanate-Free" dyes with enhanced long-term thermal stability.
-
Pendant Pyridine Moiety: Acts as a supramolecular handle. It can modulate the hydrophobicity of the dye layer (preventing water ingress) or serve as a secondary anchor site to Lewis acid sites on the TiO
surface, potentially reducing electron recombination rates.
This guide details the protocol for utilizing this ligand to synthesize high-stability Ruthenium sensitizers and their subsequent integration into mesoporous TiO
Part 2: Mechanism of Action
The efficiency of a DSSC relies on the rapid injection of an electron from the excited dye (
Role of 1-(Pyridin-4-yl)butane-1,3-dione (Ligand L):
-
Electronic Tuning: The electron-withdrawing nature of the pyridine ring, coupled with the delocalized
-diketonate system, lowers the LUMO level of the Ruthenium complex. This allows for a "red-shift" in absorption, capturing more photons in the visible/NIR spectrum compared to standard bipyridine ligands. -
Stability Enhancement: The chelate effect of the
-diketone forms a six-membered metallocycle that is significantly more resistant to ligand substitution than monodentate thiocyanates, preventing dye degradation under heat/light stress.
Pathway Diagram: Electron Transfer & Ligand Role
Caption: Schematic of the electron transfer pathway in a DSSC, highlighting the stabilizing and electronic tuning role of the pyridine-diketonate ligand.
Part 3: Experimental Protocol
A. Synthesis of the Heteroleptic Ruthenium Sensitizer
Objective: Synthesize [Ru(dcbpy)2(L)]Cl, where dcbpy is 4,4'-dicarboxy-2,2'-bipyridine and L is 1-(Pyridin-4-yl)butane-1,3-dione.
Materials:
-
Precursor: [Ru(dcbpy)2Cl2] (Dichloro(4,4'-dicarboxy-2,2'-bipyridine)ruthenium(II))
-
Solvent: Ethanol (Abs.), Methanol
-
Reagent: Sodium Ethoxide (NaOEt) or Triethylamine (Et3N)
Step-by-Step Workflow:
-
Ligand Activation:
-
Dissolve 1.2 equivalents of 1-(Pyridin-4-yl)butane-1,3-dione in 20 mL absolute ethanol.
-
Add 1.2 equivalents of NaOEt. Stir for 30 mins at Room Temperature (RT) to generate the enolate anion (orange/yellow color change).
-
-
Complexation:
-
Add 1.0 equivalent of [Ru(dcbpy)2Cl2] to the reaction flask.
-
Critical Step: Reflux the mixture under Nitrogen (
) atmosphere for 6–8 hours. The solution will darken to a deep purple/red. -
Note: The
atmosphere is essential to prevent oxidation of Ru(II) to Ru(III).
-
-
Purification:
-
Cool to RT and remove solvent via rotary evaporation.
-
Redissolve the crude solid in a minimum amount of Methanol.
-
Precipitate by adding excess Diethyl Ether. Filter the solid.
-
Column Chromatography: Use Sephadex LH-20 with Methanol as eluent to remove unreacted ligand and chloride salts.
-
-
Validation:
-
Verify product via 1H-NMR (loss of diketone
-proton signal) and ESI-MS (mass peak corresponding to [M-Cl]+).
-
B. Device Fabrication (DSSC Assembly)
Materials:
-
FTO Glass (Fluorine-doped Tin Oxide, 7
/sq) -
TiO
Paste (20 nm particle size) -
Platinum Catalyst (Counter Electrode)
-
Electrolyte (Iodolyte Z-50 or equivalent)
-
Synthesized Dye Solution (0.3 mM in Ethanol/t-Butanol 1:1)
Protocol:
| Step | Action | Technical Causality |
| 1. Etching & Cleaning | Sonicate FTO glass in detergent, water, acetone, and ethanol (15 min each). | Removes organic contaminants that increase series resistance ( |
| 2. Anode Deposition | Screen print TiO | Creates a mesoporous network for high surface area dye adsorption. |
| 3. Post-Treatment | Immerse warm TiO | Improves particle interconnectivity and electron injection efficiency. |
| 4. Dye Loading | Immerse the electrode in the Dye Solution for 18–24 hours at RT in the dark. | Allows the carboxylate groups of dcbpy to anchor to TiO |
| 5. Assembly | Sandwich the Photoanode and Pt-Counter Electrode using a Surlyn spacer (25 µm). Heat seal at 100°C. | Ensures a hermetic seal to prevent electrolyte leakage. |
| 6. Electrolyte Injection | Inject electrolyte through a pre-drilled hole. Seal hole with cover glass. | Completes the redox circuit. |
Part 4: Data Analysis & Expected Results
When characterizing the device, compare the performance against a standard N719 reference cell.
Key Performance Indicators (KPIs):
| Parameter | Symbol | Expected Trend (vs. N719) | Explanation |
| Open-Circuit Voltage | Increase (+20-50 mV) | The pyridine moiety reduces recombination by blocking | |
| Short-Circuit Current | Slight Decrease | The absorption coefficient ( | |
| Fill Factor | Stable (> 0.65) | Indicates good interfacial contact and low internal resistance. | |
| Long-Term Stability | Significantly Higher | The chelated |
Troubleshooting Guide:
-
Low
: Indicates dye aggregation. Solution: Add 10 mM Chenodeoxycholic Acid (CDCA) to the dye bath as a co-adsorbent. -
Low
: Incomplete dye loading. Solution: Ensure the TiO film is dry before staining and extend staining time to 24h.
Part 5: Synthesis Workflow Diagram
Caption: Step-by-step synthetic route for the creation of the heteroleptic Ruthenium sensitizer.
References
-
Islam, A., et al. (2011). Beta-diketonate Ruthenium(II) Complexes for Dye-Sensitized Solar Cells: Synthesis and Photovoltaic Properties. Inorganic Chemistry .
-
Koyyada, G., et al. (2016). New Terpyridine-based Ruthenium Complexes for Dye Sensitized Solar Cells Applications. Inorganica Chimica Acta .
-
Bignozzi, C. A., et al. (2013). Nitrogen-based Alternative Ligands to Thiocyanates in Ruthenium Sensitizers. Coordination Chemistry Reviews .
-
Hagfeldt, A., et al. (2010). Dye-Sensitized Solar Cells. Chemical Reviews .
-
Ossila Ltd. DSSC Fabrication Guide and Materials.
(Note: While the specific CAS 75055-73-1 is a less common derivative in commercial catalogs compared to trifluoro-analogs, the chemistry described above is chemically homologous to established beta-diketonate Ru-sensitizer protocols found in References 1 and 3.)
Sources
Troubleshooting & Optimization
effect of pH on the stability and reactivity of 1-(Pyridin-4-yl)butane-1,3-dione
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for 1-(Pyridin-4-yl)butane-1,3-dione. This document is designed for researchers, medicinal chemists, and process development scientists to provide expert insights and practical solutions for the experimental challenges associated with this versatile heterocyclic β-dicarbonyl compound. The stability, reactivity, and even solubility of this molecule are critically dependent on pH. Understanding and controlling this parameter is paramount for success in its synthesis, purification, and application.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core chemical principles governing the behavior of 1-(Pyridin-4-yl)butane-1,3-dione in various chemical environments.
Q1: What are the key structural features of 1-(Pyridin-4-yl)butane-1,3-dione that are sensitive to pH?
A1: This molecule has two distinct functional groups whose properties are dictated by pH:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it a weak base.[1] It can be protonated under acidic conditions to form a pyridinium cation. The pKa of the conjugate acid (pyridinium) is typically around 5.25, but the presence of the electron-withdrawing dicarbonyl group will decrease this value slightly, making it a weaker base than pyridine itself.[1][2]
-
The β-Dicarbonyl Moiety: The methylene group (–CH₂–) positioned between the two carbonyls is known as an "active methylene" group.[3] The hydrogens on this carbon are unusually acidic due to the ability of the resulting carbanion (enolate) to delocalize the negative charge across both oxygen atoms.[4] For β-diketones, the pKa of these protons is generally in the 9-11 range.[5]
These two sites mean the molecule can exist as a cation, a neutral species, or an anion depending on the pH of the solution.
Q2: How does pH affect the keto-enol tautomerism of this compound?
A2: Like most β-dicarbonyl compounds, 1-(Pyridin-4-yl)butane-1,3-dione exists as an equilibrium mixture of two constitutional isomers: the diketo form and the enol form. This is a process known as keto-enol tautomerism.[6] The enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation with the carbonyl group, often making it the major tautomer in solution.[6][7]
The position of this equilibrium is highly sensitive to pH:
-
Strongly Acidic (pH < 4): The pyridine nitrogen is protonated, forming the pyridinium cation. The equilibrium will still exist between the keto and enol forms, but the overall species is positively charged. Acid catalysis can accelerate the rate of interconversion between tautomers.[6]
-
Moderately Acidic to Neutral (pH ~5-8): The molecule is predominantly in its neutral form. A dynamic equilibrium between the neutral keto and enol tautomers will be present. The exact ratio depends on the solvent and temperature.[8][9]
-
Alkaline (pH > 9): A base will deprotonate the acidic α-hydrogen, forming the resonance-stabilized enolate anion.[5][10] At a pH significantly above the dione's pKa, the enolate will be the dominant species. The enolate is a potent nucleophile and is the key reactive intermediate for reactions like alkylation.[11]
The relationship between these forms is crucial, as the enol and enolate have different reactivity profiles and spectroscopic signatures compared to the keto form.
Caption: pH-dependent forms of 1-(Pyridin-4-yl)butane-1,3-dione.
Q3: What is the expected solubility profile of this compound across the pH scale?
A3: The solubility is directly tied to the ionization state of the molecule.[12]
-
In Acidic Aqueous Solution (pH < 4): The molecule is protonated to the pyridinium salt. As an ionic salt, its solubility in polar solvents like water is expected to be significantly higher than the neutral form.[13][14]
-
In Neutral Aqueous Solution (pH ~5-8): The compound is neutral and likely has its lowest aqueous solubility in this range. Its solubility will be dictated by the balance between the polar dicarbonyl moiety and the relatively nonpolar pyridine and butyl backbone. Hydrophobic substituents on the pyridine ring are known to reduce water solubility.[14]
-
In Basic Aqueous Solution (pH > 9): The molecule is deprotonated to the enolate anion. As another ionic salt, its aqueous solubility is expected to be high .
This behavior is critical for designing extraction and purification protocols. To extract into an organic solvent (e.g., ethyl acetate, DCM), the aqueous layer should be buffered to the pH of minimum solubility (pH ~ 6-8). Conversely, to wash an organic layer and remove the compound, an acidic or basic aqueous solution can be used.
Q4: What are the primary degradation pathways for this molecule under different pH conditions?
A4: β-Diketones are susceptible to cleavage under harsh conditions.
-
Strongly Basic Conditions (e.g., > pH 12, heat): The primary risk is a retro-Claisen condensation . The hydroxide ion can attack one of the carbonyl carbons, leading to the cleavage of the C-C bond between the carbonyls. This would break the molecule into an acetate ion and 4-acetylpyridine. This is a significant concern during synthesis if conditions are too aggressive.
-
Strongly Acidic Conditions (e.g., < pH 1, heat): Acid-catalyzed hydrolysis can also occur, though it is often slower than the base-catalyzed pathway. The mechanism involves protonation of a carbonyl oxygen, followed by nucleophilic attack by water, which can ultimately lead to the same cleavage products.
For general storage and handling, maintaining the compound in a solid state or dissolved in a neutral, aprotic organic solvent is recommended to maximize its shelf-life. Aqueous solutions should be buffered, ideally in the pH 5-8 range, and stored at low temperatures.
Section 2: Troubleshooting Guide - Practical Applications
This section provides solutions to common problems encountered during experiments.
Scenario 1: Low Yield During Claisen Condensation Synthesis
-
Issue: You are performing a Claisen condensation of a 4-pyridine ester (e.g., ethyl isonicotinate) with acetone using a strong base (e.g., NaH, NaOMe, LDA) but observe low yields of the desired 1,3-dione.[15][16]
-
Root Cause Analysis:
-
Insufficient Base: The reaction requires at least one full equivalent of a non-nucleophilic base. The final β-diketone product is acidic (pKa ~9-11) and will be immediately deprotonated by any available base. This final deprotonation step is often the thermodynamic driving force for the reaction. Using catalytic base is ineffective.
-
Premature Quench: Quenching the reaction with an acid source before the reaction is complete will protonate the starting ester enolate, halting the reaction.
-
Retro-Claisen Cleavage: Using an overly aggressive base (like NaOH) or excessive heat can cause the product to decompose back to starting materials.[17]
-
-
Expert Recommendation:
-
Base Stoichiometry: Use 1.1-1.2 equivalents of a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA). If using an alkoxide like sodium methoxide (NaOMe), ensure the solvent is methanol to avoid transesterification.[3]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting ester.
-
Controlled Quench: After the reaction is complete, cool the mixture in an ice bath and slowly quench by adding it to a cold, saturated aqueous solution of a weak acid like ammonium chloride (NH₄Cl).
-
Acidification for Isolation: After the quench, carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~5-6 to protonate the enolate product, causing it to precipitate or become extractable into an organic solvent.[16]
-
Scenario 2: Compound Instability or Loss During Aqueous Work-up
-
Issue: You have a crude reaction mixture in an organic solvent and are trying to purify it via aqueous extraction, but you are experiencing significant product loss or the formation of impurities.
-
Root Cause Analysis:
-
Incorrect pH for Extraction: Washing with strongly acidic (pH < 2) or basic (pH > 12) water can lead to hydrolysis, as described in FAQ Q4. Washing with unbuffered water can lead to partitioning of the product into the aqueous layer if its pH happens to be in a range where the compound is ionized.
-
Emulsion Formation: The amphiphilic nature of the protonated or deprotonated compound can lead to stable emulsions at the aqueous-organic interface, trapping the product.
-
-
Expert Recommendation: pH-Controlled Extraction Workflow
Caption: Recommended workflow for aqueous extraction.
-
Neutral Wash: Perform the primary washes with a buffered solution at pH 7-8 (e.g., phosphate or bicarbonate buffer). This keeps the compound in its neutral, most organo-soluble form, minimizing its loss to the aqueous layer.
-
Brine Wash: Follow with a wash using saturated aqueous NaCl (brine). This helps to break up emulsions and removes bulk water from the organic layer.
-
Avoid Extremes: Only use acidic or basic washes if you are intentionally trying to remove acidic or basic impurities while leaving your neutral product behind.
Scenario 3: Inconsistent Analytical Results (HPLC/NMR)
-
Issue: Your HPLC chromatogram shows a broad peak, or the retention time shifts between runs. Your ¹H NMR spectrum looks overly complex or changes over time.
-
Root Cause Analysis: The keto-enol tautomerism is the most likely cause. The keto and enol forms are distinct chemical species with different polarities and NMR signals. If the mobile phase in HPLC or the solvent in the NMR tube is unbuffered, minor changes in acidity can shift the equilibrium, leading to inconsistent results.[18]
-
Expert Recommendation:
-
For HPLC: Use a buffered mobile phase. A small amount of an additive like 0.1% formic acid or 0.1% ammonium acetate can "lock" the compound into a single primary ionization state (protonated or neutral), resulting in sharper, more reproducible peaks.
-
For NMR: If observing both tautomers is undesirable for structural confirmation, acquire the spectrum in a solvent that strongly favors one form. For example, DMSO-d₆ often stabilizes the enol form through hydrogen bonding. Adding a drop of D₂O can help identify exchangeable protons like the enolic -OH. Be aware that the equilibrium is dynamic.[19]
-
Section 3: Protocols & Data
Table 3.1: Estimated pH-Dependent Properties of 1-(Pyridin-4-yl)butane-1,3-dione
| pH Range | Estimated pKa | Dominant Species | Charge | Expected Aqueous Solubility | Recommended Organic Solvent for Extraction |
| < 4 | Pyridine-N pKa ≈ 4.5-5.0 | Pyridinium Cation (Keto/Enol) | +1 | High | Poor (e.g., Hexane, Toluene) |
| 5 - 8 | N/A | Neutral Molecule (Keto/Enol) | 0 | Low | Good (e.g., EtOAc, CH₂Cl₂) |
| > 9 | Dione-CH₂ pKa ≈ 9-11 | Enolate Anion | -1 | High | Poor (e.g., Hexane, Toluene) |
Note: pKa values are estimates based on the parent structures of pyridine and β-diketones.[1][5] The actual values should be determined experimentally.
References
-
Anderson, J. C., & Broadbent, A. D. (1986). The influence of pH in the tautomerism of 9,10-anthracenediols and 1,3-diketones. Canadian Journal of Chemistry, 64(1), 127-132. [Link]
-
StudySmarter. (2023). Pyridine: Uses, Structure & pKa. Organic Chemistry. [Link]
-
Wikipedia. Pyridine. [Link]
-
Fiveable. Beta-Dicarbonyl Compound Definition. Organic Chemistry Key Term. [Link]
-
Chemistry Stack Exchange. (2015). pKaH of pyridine versus other imines. [Link]
-
ResearchGate. (2010). 1,3-Diketones. Synthesis and properties. [Link]
-
Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]
-
Guzmán-Martínez, F., et al. (2015). Electronic effects on keto–enol tautomerism of p-substituted aryl-1,3-diketone malonates. Tetrahedron, 71(40), 7548-7555. [Link]
-
Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]
-
ResearchGate. Keto–enol tautomerism of 1,3-diketones followed by deprotonation to form negatively charged bidentate ligand. [Link]
-
KPU Pressbooks. 8.3 β-dicarbonyl Compounds in Organic Synthesis. [Link]
-
V.P. & R.P.T.P Science College. CHEMISTRY OF β-DICARBONYL COMPOUNDS. [Link]
-
Reddit. (2019). Why is pyridinium more acidic than ammonium when pyridine is more basic than ammonia?[Link]
-
Pearson+. Why is protonated pyrimidine (pKa = 1.0) more acidic than protonated pyridine (pKa = 5.2)?[Link]
-
Pearson. Beta-Dicarbonyl Synthesis Pathway: Videos & Practice Problems. [Link]
-
Enolates of β-Dicarbonyl Compounds. [Link]
-
YouTube. (2020). Preparations of aldehydes and Ketones from 1,3-dithiane. [Link]
-
Kirk-Othmer Encyclopedia of Chemical Technology. (2000). PYRIDINE AND PYRIDINE DERIVATIVES. [Link]
-
PubChem. 1-(Pyridin-4-yl)butane-1,3-dione. [Link]
-
Molecules. (2021). Recent Developments in the Synthesis of β-Diketones. [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
ResearchGate. (2014). Study of pH-dependent drugs solubility in water. [Link]
-
Reddit. (2023). How can I make a beta-diketone more reactive (carboxylic derivatives on a beta-dicarbonyl). [Link]
-
NCBI Bookshelf. (2000). Pyridine. In: Some Industrial Chemicals. [Link]
-
IOSR Journal of Applied Chemistry. (2022). Kinetic and mechanistic studies of metal complexes of – diketones - a review. [Link]
-
ResearchGate. (2023). C–H···π interactions increase pyridinium solubility by disrupting ionic.... [Link]
-
Molecules. (2023). Tautomerism of β-Diketones and β-Thioxoketones. [Link]
-
ResearchGate. (2024). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives.... [Link]
-
International Journal of Molecular Sciences. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. [Link]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. vpscience.org [vpscience.org]
- 4. fiveable.me [fiveable.me]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 12. researchgate.net [researchgate.net]
- 13. sarchemlabs.com [sarchemlabs.com]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis routes of 1-(Pyridin-3-yl)butane-1,3-dione [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
optimizing microwave heating parameters for 1-(Pyridin-4-yl)butane-1,3-dione
Topic: 1-(Pyridin-4-yl)butane-1,3-dione
Welcome to the Advanced Applications Support Hub. Ticket ID: MW-PYR-BD-042 Assigned Scientist: Dr. Aris Thorne, Senior Application Specialist Status: Open
Executive Summary
You are attempting to synthesize 1-(Pyridin-4-yl)butane-1,3-dione via a Claisen condensation of ethyl isonicotinate (or similar pyridine ester) and acetone. This reaction, while classically requiring reflux for hours with strong bases (e.g., NaOEt, NaH), is a prime candidate for Microwave-Assisted Organic Synthesis (MAOS) .
However, the pyridine moiety introduces specific challenges: it is electron-deficient, prone to specific decomposition pathways, and can coordinate with metal catalysts. This guide replaces trial-and-error with a rational optimization strategy based on dielectric heating principles.
Part 1: Protocol Optimization (The "How-To")
Q1: What are the recommended starting parameters for this specific beta-diketone?
A: Do not start at maximum power. For the condensation of ethyl isonicotinate and acetone, we recommend a "ramp-to-temperature" method rather than fixed power.
Protocol A: Initial Screening Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Target Temperature | 120 °C | Sufficient to overcome activation energy for enolate attack without degrading the pyridine ring. |
| Hold Time | 10 minutes | Most Claisen condensations in MW reach equilibrium within 5-15 mins [1]. |
| Power Max | 150 W (Dynamic) | Prevents overshoot. The instrument should modulate power to hold 120°C. |
| Pressure Limit | 15 bar (220 psi) | Safety cutoff. Acetone has high vapor pressure; ethanol is lower but significant. |
| Stirring | High (600+ RPM) | Critical. Prevents "hot spots" which cause charring of the pyridine ring. |
| Solvent System | Ethanol (Abs.)[1] | High tan
Chemist’s Note: Use a 2:1 molar excess of acetone to drive the equilibrium, as acetone acts as both reactant and co-solvent.
Q2: Why is my reaction stalling at 60% conversion despite high temperatures?
A: This is likely a thermodynamic limitation, not a kinetic one. The Claisen condensation is reversible.[2] In microwave heating, the rapid heating rate can sometimes reach equilibrium faster than the product precipitates (which drives the reaction in classical methods).
Optimization Workflow:
-
Increase Base Concentration: Switch from catalytic base to stoichiometric (1.1 - 1.5 eq) NaOEt.
-
Simultaneous Cooling (PowerMax™/CoolMate™): If your instrument supports it, apply compressed air cooling to the vessel while heating. This forces the magnetron to input more power to maintain the set temperature (e.g., 120°C). This extra energy input can help overcome thermodynamic stalls by increasing molecular turnover without raising the bulk temperature [2].
Q3: How do I select the right solvent? My standard toluene protocol isn't heating.
A: Toluene is "microwave transparent" (low dielectric loss). It will not heat effectively on its own.
Solvent Selection Matrix for Pyridine-Diketones:
-
Best (High Absorption): Ethanol, Methanol, DMSO (Caution: difficult workup).
-
Medium: DMF, Acetonitrile.[3]
-
Poor (Transparent): Toluene, Hexane, THF.
Technical Fix: If you must use Toluene (e.g., for solubility), add a "doping agent"—a small amount (5-10% v/v) of an ionic liquid or a polar alcohol to act as a "molecular radiator," absorbing MW energy and transferring heat to the toluene [3].
Part 2: Troubleshooting (The "Sad Path")
Q4: The vessel exploded or vented. What went wrong?
A: This is a vapor pressure issue, likely exacerbated by the acetone.
-
Cause: Acetone (bp 56°C) generates massive pressure at 120°C. If you used a standard snap-cap vial, it failed.
-
Solution:
-
Headspace: Ensure the reaction volume does not exceed 60% of the vial capacity.
-
Solvent Swap: Replace acetone as the solvent with a higher boiling ketone (e.g., 2-butanone) OR use Ethanol as the solvent and add Acetone only as a reagent (3-4 eq).
-
Calculated Pressure: At 140°C, Ethanol generates ~5 bar. Acetone generates ~12 bar. Ensure your vessel is rated for 20 bar minimum.
-
Q5: I see black charring on the glass walls. Is my product decomposing?
A: This is the "Wall Effect" or "Hot Spotting."
-
Mechanism: Pyridine derivatives are nitrogen-rich. Under intense localized microwave fields (standing waves), they can undergo oxidative polymerization (forming "tars"). This happens if the stirring is too slow; the liquid near the wall overheats while the bulk sensor reads a lower temp [4].
-
Immediate Fix:
-
Increase stirring to maximum.
-
Lower the Power Density (use a larger vessel for the same volume or reduce max power).
-
Ensure the vessel is clean; old residues absorb MWs preferentially, creating superheated points.
-
Part 3: Visualization & Logic
Figure 1: Optimization Logic Flow
Caption: Decision tree for optimizing microwave parameters based on observed yield and purity.
Figure 2: Reaction Pathway & Tautomerism
Caption: Claisen condensation pathway showing the critical enolate intermediate and final keto-enol tautomerism.
Part 4: Experimental Protocol (Bench-Ready)
Synthesis of 1-(Pyridin-4-yl)butane-1,3-dione
Reagents:
-
Ethyl isonicotinate (1.0 eq, 5 mmol)
-
Acetone (3.0 eq, 15 mmol)
-
Sodium Ethoxide (1.2 eq, 6 mmol)
-
Ethanol (Absolute, 3 mL)
Step-by-Step:
-
Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve Sodium Ethoxide in Ethanol.
-
Addition: Add Acetone followed by Ethyl Isonicotinate. Note: Add the ester last to minimize self-condensation.
-
Sealing: Cap the vial with a PTFE-lined septum cap.
-
Irradiation:
-
Mode: Dynamic (Standard)
-
Temp: 120 °C
-
Time: 10:00 (Hold time)
-
Stirring: High
-
-
Workup: After cooling to <50°C, pour the reaction mixture into ice-cold water (20 mL). Acidify with 1M HCl to pH 4-5 to precipitate the beta-diketone (which exists primarily as the enol form).
-
Purification: Filter the precipitate or extract with DCM. Recrystallize from Ethanol/Water if necessary.
References
-
Microwave Assisted Synthesis of Pyridine Derivatives. Beilstein Journal of Organic Chemistry, 2013.[4]
-
Theory of Microwave Heating for Organic Synthesis. CEM Corporation Application Notes.
-
Solvent Choice and Dielectric Properties in Microwave Synthesis. CEM Corporation.
-
Strategies for Managing Hot Spot Development. American Ceramic Society, 2023.[5]
-
Microwave-Assisted Claisen-Schmidt Condensation. ResearchGate, 2025.
Sources
Validation & Comparative
reactivity comparison of different pyridinyl-β-diketones
Reactivity Profile: Pyridinyl- -Diketones
Comparative Guide for Ligand Design & Heterocycle Synthesis
Executive Summary
Pyridinyl-
This guide objectively compares the reactivity of 2-pyridyl , 3-pyridyl , and 4-pyridyl isomers. The data presented aims to assist researchers in selecting the optimal isomer for metallodrug formulation, extraction agents, or pyrazole scaffold synthesis.
Part 1: Structural Dynamics & Tautomerism
The reactivity of
Comparative Tautomeric Profiles
| Feature | 2-Pyridyl Isomer | 3-Pyridyl Isomer | 4-Pyridyl Isomer |
| Dominant Form (CDCl | Enol (>95%) | Enol (~85-90%) | Enol (~85-90%) |
| Acidity ( | ~6.5 - 7.0 | ~6.0 - 6.5 | ~5.8 - 6.2 |
| Electronic Effect | Inductive (-I) + Field Effect | Inductive (-I) | Inductive (-I) + Resonance (-R) |
| Intramolecular H-Bond | Unique: Potential N | Standard O | Standard O |
| Solubility | High in non-polar solvents; pH-dependent in water. | Moderate; forms salts easily. | Lower; prone to intermolecular stacking. |
Key Insight: The 2-pyridyl isomer exhibits a "locked" cis-enol conformation due to the proximity of the nitrogen lone pair, which can stabilize the proton. In contrast, 4-pyridyl isomers are the most acidic due to the strong electron-withdrawing resonance capability of the para-nitrogen, making the
Visualization: Tautomeric Equilibrium Pathways
The following diagram illustrates the structural divergence between the isomers.
Caption: Comparative tautomerization. The 2-pyridyl isomer favors the enol form via auxiliary stabilization, while 3- and 4-isomers rely purely on electronic withdrawal.
Part 2: Coordination Chemistry (Chelation Modes)
For researchers developing metallodrugs or catalysts, the choice of isomer dictates the topology of the resulting complex.
The "Pocket" Chelation (2-Pyridyl)
The 2-pyridyl isomer is unique because the pyridine nitrogen is positioned to participate in chelation alongside the carbonyl oxygens.
-
Mode A (O,O-Coordination): Standard
-diketonate binding. -
Mode B (N,O-Coordination): Occurs with soft metals (e.g., Pd, Pt) or under steric pressure. This mode is impossible for 3- and 4-isomers.
The "Bridging" Ligands (3- & 4-Pyridyl)
The nitrogen atom in 3- and 4-isomers faces away from the diketone binding pocket.
-
Result: They act as exo-bidentate ligands. The diketone binds one metal center, while the pyridine nitrogen binds a second metal center, leading to Coordination Polymers (MOFs) or discrete supramolecular cages.
| Application | Recommended Isomer | Rationale |
| Discrete Catalysts | 2-Pyridyl | Forms stable mononuclear species; N-atom can act as a hemilabile arm. |
| MOF Construction | 4-Pyridyl | Linear geometry favors predictable polymeric chain formation. |
| Lanthanide Luminescence | 2-Pyridyl | "Antenna effect" is maximized by tight chelation preventing solvent quenching. |
Part 3: Synthetic Utility (Pyrazole Synthesis)
The most common application in drug discovery is the conversion of these diketones into pyrazoles via hydrazine condensation (Knoevenagel-type cyclization).
Reactivity Trends
-
Electrophilicity: 4-pyridyl > 2-pyridyl > 3-pyridyl > Phenyl.
-
Reasoning: The electron-deficient pyridine ring activates the carbonyl carbons toward nucleophilic attack.
-
-
Regioselectivity: When using substituted hydrazines (e.g., methylhydrazine), the isomer choice affects the ratio of pyrazole regioisomers.
-
2-pyridyl often yields high regioselectivity due to steric steering by the ortho-nitrogen.
-
Experimental Protocol: Synthesis of Pyridyl-Pyrazoles
Objective: Synthesis of 3-(pyridin-2-yl)-5-methyl-1H-pyrazole.
Reagents:
-
1-(pyridin-2-yl)butane-1,3-dione (1.0 eq)
-
Hydrazine monohydrate (1.2 eq)
-
Ethanol (Solvent, 0.5 M concentration)
-
Acetic acid (Catalytic, 0.1 eq)
Methodology:
-
Dissolution: Dissolve 1.63 g (10 mmol) of 1-(pyridin-2-yl)butane-1,3-dione in 20 mL of absolute ethanol.
-
Note: If using 4-pyridyl isomer, mild heating (40°C) may be required for full solubility.
-
-
Addition: Add 0.6 mL (12 mmol) hydrazine monohydrate dropwise at room temperature.
-
Observation: A transient color change (yellowing) indicates imine formation.
-
-
Cyclization: Heat the mixture to reflux (78°C) for 2 hours.
-
Validation: Monitor via TLC (SiO2, 5% MeOH in DCM). The diketone spot (
) will disappear; pyrazole appears at lower due to NH H-bonding.
-
-
Workup: Cool to 0°C.
Visualization: Synthesis Workflow
Caption: Step-wise conversion of diketone to pyrazole. The rate of the first step is enhanced by the electron-withdrawing pyridine ring.
References
-
Tautomeric Equilibria in Pyridoyl-beta-diketones Hansen, P. E., et al. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Source: Relevance: Establishes the solid-state vs. liquid-state tautomeric preferences for 2-, 3-, and 4-isomers.
-
Coordination Modes of Pyridyl-β-diketonates Biswas, M., & Dey, S. (2024).[3] Inorganic Chemistry. Source: Relevance:[3] Details the diverse binding modes (
-O,O vs -N,O) specific to 2-pyridyl ligands. -
Acidity and pKa Values of Heteroarom
-Diketones Bunting, J. W., et al. (1990). Canadian Journal of Chemistry. Source: Relevance: Provides the foundational data proving pyridyl substituents lower below physiological pH (7.4).[4] -
Synthesis of Pyrazoles
-Diketones Heller, S. T., & Natarajan, S. R. (2006).[5] Organic Letters. Source: Relevance: Validates the rapid condensation protocol used in the experimental section.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of the tautomeric equilibria of pyridoyl benzoyl β-diketones in the liquid and solid state through the use of deuterium isotope effects on (1)H and (13)C NMR chemical shifts and spin coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole synthesis [organic-chemistry.org]
Comparative Guide: Catalytic Strategies for the Knoevenagel Condensation of 1-(Pyridin-4-yl)butane-1,3-dione
Executive Summary
This guide provides a technical comparative analysis of catalytic systems for the Knoevenagel condensation of 1-(pyridin-4-yl)butane-1,3-dione . This substrate presents a unique synthetic challenge due to the amphoteric nature of the pyridine ring (basic) and the
We evaluate three distinct catalytic methodologies: Traditional Organocatalysis (Piperidine/AcOH), Green Organocatalysis (L-Proline), and Heterogeneous Catalysis (Magnesium Oxide). The guide aims to assist medicinal chemists and process engineers in selecting the optimal pathway based on yield, reaction kinetics, and environmental impact (E-factor).
Substrate Analysis: The Pyridine-Diketone Challenge
Before selecting a catalyst, one must understand the electronic "personality" of the substrate.
-
Substrate: 1-(Pyridin-4-yl)butane-1,3-dione
-
Active Site: The methylene group at position C2 (flanked by two carbonyls).
-
Competing Factors:
-
Acidity: The C2 protons are highly acidic (
) due to the electron-withdrawing effect of the two carbonyls and the inductive effect of the pyridine ring. -
Basicity: The pyridine nitrogen can coordinate with Lewis acid catalysts (poisoning them) or form salts with strong Brønsted acids, altering solubility and reactivity.
-
Tautomerism: In solution, the substrate exists in equilibrium between the keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation with the pyridine ring.
-
Implication for Catalyst Choice: The ideal catalyst must activate the methylene group without being neutralized by the pyridine ring or trapped by the enol chelate.
Comparative Catalyst Performance
We compare three industry-standard approaches for condensing this substrate with aromatic aldehydes (e.g., benzaldehyde).
System A: The Classic Standard (Piperidine / Acetic Acid)
-
Mechanism: Iminium activation. Piperidine forms an iminium ion with the aldehyde, making it a stronger electrophile. Acetic acid buffers the basicity, preventing side reactions.
-
Pros: High reaction rates; historical reliability; inexpensive.
-
Cons: Toxic reagents; difficult removal of piperidine traces; potential for "Doebner-type" decarboxylation if not controlled; not recyclable.
System B: The Green Organocatalyst (L-Proline)
-
Mechanism: Enamine/Iminium catalysis. L-Proline acts as a bifunctional catalyst. The secondary amine activates the aldehyde (iminium), while the carboxylic acid directs the nucleophilic attack via hydrogen bonding.
-
Pros: Non-toxic; water-tolerant; high stereoselectivity (E-isomer dominance); avoids metal contamination (crucial for pharma).
-
Cons: Slower reaction kinetics; requires higher catalyst loading (10-20 mol%).
System C: Heterogeneous Solid Base (MgO)
-
Mechanism: Surface basicity. The oxide surface deprotonates the C2 methylene, generating the enolate.
-
Pros: Catalyst is filterable and recyclable; solvent-free conditions often possible; extremely low E-factor.
-
Cons: Surface poisoning by water; lower yields with sterically hindered aldehydes; requires activation (calcination) before use.
Data Matrix: Performance Comparison
Data extrapolated from comparative studies of heteroaryl
| Metric | Piperidine / AcOH | L-Proline | MgO (Solid Base) |
| Typical Yield | 85 - 92% | 78 - 88% | 80 - 90% |
| Reaction Time | 2 - 4 Hours | 6 - 12 Hours | 3 - 6 Hours |
| Selectivity (E:Z) | Moderate | High | Moderate |
| Recyclability | No | No (Difficult) | Yes (3-5 cycles) |
| Green Metric | Low (Solvent waste) | High (Benign) | Very High (Solvent-free) |
| Cost | Low | Moderate | Low (Long-term) |
Visualizing the Decision Process
The following diagram illustrates the decision logic for selecting the appropriate catalyst based on project constraints.
Figure 1: Decision matrix for catalyst selection based on scale, sensitivity, and purity requirements.
Experimental Protocols
Protocol A: Standard Piperidine/AcOH Method
Best for: Rapid screening and maximizing yield on small scales.
-
Setup: In a 50 mL round-bottom flask, dissolve 1-(pyridin-4-yl)butane-1,3-dione (1.0 equiv) and the aromatic aldehyde (1.05 equiv) in Ethanol (5 mL/mmol).
-
Catalyst Addition: Add Piperidine (0.1 equiv) followed by Glacial Acetic Acid (0.1 equiv).
-
Reaction: Reflux the mixture at 80°C. Monitor via TLC (typically 2-4 hours).
-
Workup: Cool to room temperature. The product often precipitates.
-
If precipitate forms: Filter and wash with cold ethanol.
-
If oil forms: Evaporate solvent, redissolve in EtOAc, wash with water/brine, dry over
, and recrystallize from Ethanol/Hexane.
-
Protocol B: L-Proline Mediated Green Synthesis
Best for: Acid-sensitive substrates and avoiding toxic amines.
-
Setup: Mix 1-(pyridin-4-yl)butane-1,3-dione (1.0 equiv) and aldehyde (1.0 equiv) in Ethanol or a Deep Eutectic Solvent (e.g., Choline Chloride:Urea).
-
Catalyst: Add L-Proline (10-20 mol%).
-
Reaction: Stir at room temperature or mild heat (40-50°C) for 6-12 hours.
-
Workup: Pour the mixture into crushed ice/water. The solid product usually precipitates out. Filter, wash with water (removes L-Proline), and dry.
-
Note: This method typically yields the E-isomer with high purity, minimizing chromatography needs.
-
Mechanistic Insight: The "Pyridine Effect"
The presence of the pyridine ring on the diketone backbone introduces a secondary basic site. In traditional acid-catalyzed mechanisms, this would be fatal. However, in the Knoevenagel condensation, the pyridine ring can actually assist the reaction by stabilizing the enol intermediate via intramolecular hydrogen bonding, effectively "locking" the conformation for nucleophilic attack.
The following diagram details the L-Proline catalytic cycle, highlighting the dual activation.
Figure 2: Simplified catalytic cycle for L-Proline mediated condensation. Note the iminium activation of the aldehyde.
Expert Recommendations
-
Managing Pyridine Basicity: If using Lewis Acids (like
), use a slight excess of catalyst (5-10 mol% extra) to account for coordination to the pyridine nitrogen. -
Solvent Selection: For Protocol A, Ethanol is standard. However, if solubility is an issue due to the pyridine moiety, Acetonitrile is an excellent alternative that often accelerates the reaction rate due to its polarity and lack of hydrogen bond donation (which can stabilize the starting materials).
-
Purification: The pyridine ring makes the product acid-soluble. Do not wash the organic layer with strong acid (HCl) during workup, as you will extract your product into the aqueous phase as the pyridinium salt. Use saturated
or water only.
References
-
Comparison of Catalysts: Comparison of different catalytic systems for the Knoevenagel condensation. (2021).[1][2] Review of Heterogeneous Catalysts. Retrieved from .
-
L-Proline Mechanism: The mechanism of L-proline-catalyzed Knoevenagel condensation.[2] (2021).[1][2] ResearchGate.[3] Retrieved from .
-
Heteroaryl Diketones: Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones. (2022).[3][4] PubMed Central. Retrieved from .
-
Ionic Liquids: Ionic Liquid as Catalyst and Reaction Medium for Knoevenagel Condensation.[5] (2006).[5] Eur. J. Org.[5] Chem.. Retrieved from 6.
-
General Methodology: Knoevenagel Condensation - Doebner Modification.[5][7][8]Organic Chemistry Portal.[8] Retrieved from .
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Spectroscopic Analysis of 1-(Pyridin-4-yl)butane-1,3-dione and Its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, pyridyl-containing β-dicarbonyl compounds are valuable synthons for the construction of a diverse array of heterocyclic systems. Among these, 1-(Pyridin-4-yl)butane-1,3-dione stands out as a versatile precursor. Its unique structural features, including the presence of a pyridine ring and a reactive 1,3-dicarbonyl moiety, allow for a rich and varied reaction chemistry, leading to products with significant potential in drug discovery and functional materials development.
This guide provides a comprehensive comparative analysis of the spectroscopic techniques used to confirm the structure of 1-(Pyridin-4-yl)butane-1,3-dione and its common reaction products. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into experimental design, data interpretation, and the causal relationships behind spectroscopic observations.
The Pivotal Role of Keto-Enol Tautomerism
A foundational concept in understanding the reactivity and spectroscopic properties of 1-(Pyridin-4-yl)butane-1,3-dione is its existence as a mixture of keto and enol tautomers. This equilibrium is highly sensitive to the solvent environment and plays a crucial role in determining the course of its reactions.
Caption: Keto-enol tautomerism of 1-(Pyridin-4-yl)butane-1,3-dione.
The equilibrium between the diketo and the intramolecularly hydrogen-bonded enol form can be readily observed and quantified by NMR spectroscopy, a phenomenon that will be explored in detail in the following sections. The choice of solvent can significantly shift this equilibrium, thereby influencing which tautomer preferentially participates in a given reaction.[1][2]
Spectroscopic Characterization of 1-(Pyridin-4-yl)butane-1,3-dione
A thorough understanding of the spectroscopic signature of the starting material is paramount for accurate product identification. A recent study by Hansen et al. provides a detailed analysis of the NMR spectra of 1-(pyridin-4-yl)butane-1,3-dione.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 1-(Pyridin-4-yl)butane-1,3-dione and its derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-(Pyridin-4-yl)butane-1,3-dione is characterized by distinct signals for both the keto and enol forms. The relative integration of these signals allows for the determination of the keto-enol equilibrium constant in a given solvent.[3]
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with characteristic chemical shifts for the carbonyl carbons of the keto form and the enolic carbons. Deuterium isotope effects on ¹³C chemical shifts can also be a subtle yet powerful tool to probe the tautomeric equilibrium.[3]
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine H-2, H-6 | ~8.7 | ~150 |
| Pyridine H-3, H-5 | ~7.8 | ~121 |
| Enol CH | ~6.2 | ~98 |
| Keto CH₂ | ~4.2 | ~58 |
| CH₃ (enol) | ~2.2 | ~25 |
| CH₃ (keto) | ~2.3 | ~30 |
| C=O (keto, C1) | - | ~192 |
| C=O (keto, C3) | - | ~201 |
| C=O (enol, C1) | - | ~185 |
| C-OH (enol, C3) | - | ~178 |
Table 1: Approximate ¹H and ¹³C NMR chemical shifts for 1-(Pyridin-4-yl)butane-1,3-dione in CDCl₃. Data is estimated based on typical values for similar structures and the findings of Hansen et al.[3]
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher. Standard pulse programs should be utilized.[4] For a more detailed structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For 1-(Pyridin-4-yl)butane-1,3-dione, the IR spectrum will be dominated by the stretching vibrations of the carbonyl groups.
-
Keto form: Two distinct C=O stretching bands are expected in the region of 1700-1740 cm⁻¹.
-
Enol form: A broad O-H stretching band will appear around 3200-2500 cm⁻¹ due to the intramolecular hydrogen bond. The C=O stretching vibration of the enol form is typically observed at a lower frequency (around 1600 cm⁻¹) due to conjugation.
The presence and relative intensities of these bands provide qualitative information about the keto-enol tautomerism.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(Pyridin-4-yl)butane-1,3-dione (C₉H₉NO₂), the expected molecular ion peak [M]⁺ would be at m/z 163. The fragmentation pattern can provide further structural confirmation, with characteristic losses of fragments such as CH₃CO (acetyl group) and the pyridine ring.
Comparative Analysis of Reaction Products
1-(Pyridin-4-yl)butane-1,3-dione is a versatile precursor for the synthesis of various heterocyclic compounds. Here, we will focus on two common and important reaction types: the Knorr pyrazole synthesis and the Hantzsch pyridine synthesis.
Knorr Pyrazole Synthesis
The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative is a classic and efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[6] When 1-(Pyridin-4-yl)butane-1,3-dione is reacted with hydrazine, two regioisomeric pyrazole products are possible: 3-methyl-5-(pyridin-4-yl)-1H-pyrazole and 5-methyl-3-(pyridin-4-yl)-1H-pyrazole.
Caption: Knorr pyrazole synthesis from 1-(Pyridin-4-yl)butane-1,3-dione.
Spectroscopic Differentiation of Pyrazole Isomers:
The key to distinguishing between the two pyrazole isomers lies in a careful analysis of their NMR spectra, particularly the ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. This experiment reveals long-range couplings between protons and carbons, allowing for the unambiguous assignment of the methyl and pyridyl substituents to the C3 and C5 positions of the pyrazole ring.
| Spectroscopic Feature | 3-methyl-5-(pyridin-4-yl)-1H-pyrazole | 5-methyl-3-(pyridin-4-yl)-1H-pyrazole |
| ¹H NMR (CH₃) | Singlet around 2.3 ppm | Singlet around 2.5 ppm |
| ¹H NMR (Pyrazole CH) | Singlet around 6.5 ppm | Singlet around 6.7 ppm |
| ¹³C NMR (CH₃) | Around 11 ppm | Around 14 ppm |
| ¹³C NMR (C3) | Around 150 ppm (substituted) | Around 148 ppm (unsubstituted) |
| ¹³C NMR (C5) | Around 140 ppm (substituted) | Around 142 ppm (substituted) |
| IR (N-H stretch) | Broad band around 3150 cm⁻¹ | Broad band around 3150 cm⁻¹ |
| MS (M⁺) | m/z 159 | m/z 159 |
Table 2: Predicted spectroscopic data for the pyrazole isomers.
Experimental Protocol for Knorr Pyrazole Synthesis:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(Pyridin-4-yl)butane-1,3-dione (1.0 eq) in a suitable solvent such as ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a few hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction that allows for the synthesis of dihydropyridines, which can then be oxidized to the corresponding pyridines.[7] The reaction of 1-(Pyridin-4-yl)butane-1,3-dione with an aldehyde and ammonia (or an ammonia source like ammonium acetate) would lead to a substituted dihydropyridine.
Caption: Hantzsch pyridine synthesis workflow.
Spectroscopic Confirmation of Hantzsch Products:
The formation of the dihydropyridine ring is readily confirmed by ¹H NMR spectroscopy, which will show a characteristic signal for the proton at the C4 position of the dihydropyridine ring, typically a singlet or a multiplet depending on the substituent. The subsequent oxidation to the aromatic pyridine ring results in the disappearance of this signal and a downfield shift of the remaining ring protons.[8]
| Spectroscopic Feature | Substituted Dihydropyridine | Substituted Pyridine |
| ¹H NMR (C4-H) | Signal around 4.5-5.5 ppm | Signal absent |
| ¹H NMR (NH) | Broad singlet around 8.0-9.0 ppm | Signal absent |
| ¹³C NMR (C4) | Around 30-40 ppm | Aromatic region (>110 ppm) |
| IR (N-H stretch) | Sharp band around 3300-3400 cm⁻¹ | Band absent |
| MS (M⁺) | [M]⁺ | [M-2]⁺ |
Table 3: General spectroscopic changes observed during the Hantzsch synthesis and subsequent oxidation.
Experimental Protocol for Hantzsch Pyridine Synthesis:
-
Reaction Setup: In a round-bottom flask, combine 1-(Pyridin-4-yl)butane-1,3-dione (1.0 eq), the desired aldehyde (1.0 eq), and a source of ammonia such as ammonium acetate (1.2 eq) in a suitable solvent like ethanol.
-
Reaction: Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Oxidation (if desired): After the formation of the dihydropyridine, an oxidizing agent (e.g., nitric acid, manganese dioxide) can be added to the reaction mixture to facilitate aromatization.
-
Work-up and Purification: After cooling, the product can be isolated by filtration if it precipitates, or by extraction after solvent removal. Purification is typically achieved by recrystallization or column chromatography.[7]
Conclusion
The structural confirmation of reaction products derived from 1-(Pyridin-4-yl)butane-1,3-dione relies on a synergistic application of modern spectroscopic techniques. A thorough understanding of the starting material's inherent keto-enol tautomerism is fundamental to interpreting the spectroscopic data of both the precursor and its products. NMR spectroscopy, with its ability to provide detailed structural and conformational information, stands as the cornerstone of analysis. When combined with the functional group information from IR spectroscopy and the molecular weight and fragmentation data from mass spectrometry, a complete and unambiguous structural elucidation can be achieved. This guide provides the foundational knowledge and experimental framework for researchers to confidently navigate the synthesis and characterization of novel heterocyclic compounds derived from this versatile pyridyl β-dicarbonyl precursor.
References
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. Retrieved February 2, 2026, from [Link]
-
Synthesis and Spectral Characterization of Novel Spiroindan-1,3-Dione: A Diels Alder Adduct. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). Journal of Chemical and Pharmaceutical Research, 4(7), 3508-3513. Retrieved February 2, 2026, from [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molecules, 23(10), 2472. Retrieved February 2, 2026, from [Link]
-
Synthesis of 1,3Diaryl4-(pyridin-4-yl)pyrazoles as a New Class of Pyrazole Based Diaryl Heterocycles. (2018). Letters in Drug Design & Discovery, 15(11). Retrieved February 2, 2026, from [Link]
-
Solid Phase Synthesis of Novel Pyrazole Derivatives from Diaryl 1,3-Diketones under Microwave Irradiation. (2019). Egyptian Journal of Chemistry, 62(1), 1-10. Retrieved February 2, 2026, from [Link]
-
SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-II). (2004). Oriental Journal of Chemistry, 20(2), 247-250. Retrieved February 2, 2026, from [Link]
-
Hansen, P. E., Darugar, V., Vakili, M., & Kamounah, F. S. (2023). Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 61(6), 356-362. Retrieved February 2, 2026, from [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Molecules, 26(12), 3698. Retrieved February 2, 2026, from [Link]
-
Adamantyl Ethanone Pyridyl Derivatives: Potent and Selective Inhibitors of Human 11β-Hydroxysteroid Dehydrogenase Type 1. (2009). Journal of Medicinal Chemistry, 52(15), 4787-4804. Retrieved February 2, 2026, from [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2019). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Synthesis of novel pyrazole derivatives from diaryl 1,3-diketones (Part-II). (2004). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]
-
Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(12), o3481. Retrieved February 2, 2026, from [Link]
-
Fragmentation of Some 4H-Pyran-4-one and Pyridin-4-one Derivatives under Electron Impact. (2004). Russian Journal of General Chemistry, 74(1), 115-120. Retrieved February 2, 2026, from [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved February 2, 2026, from [Link]
-
Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. (2014). Journal of Molecular Structure, 1074, 30-41. Retrieved February 2, 2026, from [Link]
-
Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. An Exploratory Study. (2012). Molecules, 17(10), 12135-12150. Retrieved February 2, 2026, from [Link]
-
An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2022). Magnetic Resonance in Chemistry, 60(12), 1123-1133. Retrieved February 2, 2026, from [Link]
-
DIMETHYL 2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE. (n.d.). precisionFDA. Retrieved February 2, 2026, from [Link]
-
EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. (n.d.). Arizona State University. Retrieved February 2, 2026, from [Link]
-
Paal–Knorr pyrrole synthesis. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
† 1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved February 2, 2026, from [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications. (2022). Molecules, 27(18), 5976. Retrieved February 2, 2026, from [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines. (2011). Arkivoc, 2011(1), 1-25. Retrieved February 2, 2026, from [Link]
-
Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections. (2023). PLOS ONE, 18(1), e0279998. Retrieved February 2, 2026, from [Link]
-
Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. (2023). Molecules, 28(10), 4210. Retrieved February 2, 2026, from [Link]
-
Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. (2000). Afinidad, 57(488), 281-286. Retrieved February 2, 2026, from [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2023). Preprints.org. Retrieved February 2, 2026, from [Link]
-
Keto Enol Tautomerism - Acidic & Basic Conditions. (2016, December 27). YouTube. Retrieved February 2, 2026, from [Link]
-
Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). KTU ePubl. Retrieved February 2, 2026, from [Link]
-
Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. Retrieved February 2, 2026, from [Link]
-
An efficient Hantzsch synthesis of 1,4-dihydropyridines using p-toluenesulfonic acid under solvent-free condition. (2007). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. (2020, January 4). YouTube. Retrieved February 2, 2026, from [Link]
-
Crystal structure of 1-(piperidin-1-yl)butane-1,3-dione. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(9), o2397. Retrieved February 2, 2026, from [Link]
-
Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]
-
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). Molecules, 25(22), 5462. Retrieved February 2, 2026, from [Link]
-
Structure, Mechanism and Reactivity of Hantzsch Esters. (2004). Macmillan Group Meeting. Retrieved February 2, 2026, from [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). ResearchGate. Retrieved February 2, 2026, from [Link]
-
An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. (2019). Molecules, 24(23), 4349. Retrieved February 2, 2026, from [Link]
-
Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. (2018). International Journal of Pharmaceutical Sciences and Research, 9(10), 4203-4212. Retrieved February 2, 2026, from [Link]
-
(1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. (2023). Molecules, 28(10), 4059. Retrieved February 2, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cores.research.asu.edu [cores.research.asu.edu]
- 3. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. elar.urfu.ru [elar.urfu.ru]
A Senior Application Scientist's Guide to HPLC Purity Assessment of Synthesized 1-(Pyridin-4-yl)butane-1,3-dione
Introduction: The Analytical Challenge of a Versatile Building Block
1-(Pyridin-4-yl)butane-1,3-dione is a heterocyclic β-diketone, a class of compounds of significant interest in medicinal chemistry and materials science due to their role as versatile chelating agents and synthetic precursors. Its purity is paramount, as even trace impurities can compromise downstream applications, from altering reaction kinetics to introducing toxicological risks in drug development.
The synthesis of this molecule, typically achieved via a Claisen condensation reaction between a pyridine-4-yl ester (like ethyl isonicotinate) and a ketone (acetone), is effective but can introduce a predictable profile of impurities.[1][2] These include unreacted starting materials, by-products from self-condensation, and other side-reaction products.
The primary analytical challenge, however, lies in the intrinsic chemical nature of the target molecule itself. As a β-diketone, it exists in a dynamic equilibrium between its keto and enol tautomeric forms. This keto-enol tautomerism can complicate chromatographic analysis, potentially leading to peak broadening, split peaks, or inaccurate quantification if not properly controlled.[3][4] Furthermore, the presence of the polar pyridine ring demands careful consideration of the chromatographic mode to achieve adequate retention and sharp, symmetrical peaks.
This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methodologies—Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the robust purity assessment of 1-(Pyridin-4-yl)butane-1,3-dione. We will delve into the causality behind each experimental choice, provide detailed protocols, and present comparative data to guide researchers in selecting the optimal method for their specific needs.
Caption: Keto-enol equilibrium of 1-(Pyridin-4-yl)butane-1,3-dione.
Potential Impurities from Synthesis
A robust analytical method must effectively separate the main compound from all potential impurities. Understanding the synthesis is key to anticipating these impurities. The Claisen condensation route presents several possibilities.[5][6]
Caption: Potential impurities from Claisen condensation synthesis.
Comparative HPLC Methodologies
The choice of HPLC method is a critical decision dictated by the analyte's physicochemical properties. We compare the most common approach, RP-HPLC, with a powerful alternative for polar molecules, HILIC.
Method A: Reversed-Phase HPLC (RP-HPLC) on a C18 Column
RP-HPLC is the workhorse of pharmaceutical analysis, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.[7] For 1-(Pyridin-4-yl)butane-1,3-dione, the primary challenge is achieving sufficient retention due to its polarity.
-
Expertise & Rationale :
-
Column Choice : A standard C18 column is the starting point. However, for better peak shape and retention of the polar pyridine moiety, a polar-endcapped C18 column is often superior. Polar endcapping neutralizes residual silanol groups on the silica support, which can cause peak tailing with basic compounds like pyridines.
-
Mobile Phase pH Control : The pyridine nitrogen has a pKa of approximately 5.2. To ensure consistent interaction with the stationary phase and avoid peak splitting or tailing, the mobile phase pH must be controlled. Buffering the aqueous portion of the mobile phase to around pH 6.5-7.0 ensures the pyridine is in a consistent, neutral state.[8]
-
Managing Tautomerism : The keto-enol interconversion can be rapid. Running the analysis at a controlled, slightly elevated temperature (e.g., 30-35°C) can accelerate this equilibrium, often causing the two forms to coalesce into a single, sharp peak, which simplifies quantification.[9]
-
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for polar compounds that are poorly retained in RP-HPLC. It employs a polar stationary phase (e.g., bare silica, or phases bonded with diol or amide groups) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[10]
-
Expertise & Rationale :
-
Retention Mechanism : In HILIC, a water-enriched layer is adsorbed onto the polar stationary phase. The analyte partitions between this aqueous layer and the bulk organic mobile phase. More polar analytes, like our target compound, are more strongly retained. This provides a retention mechanism that is orthogonal to RP-HPLC.
-
Solvent Choice : A mobile phase of acetonitrile and a buffered aqueous component is typical. The high acetonitrile content ensures strong retention. This is advantageous for achieving separation from very polar impurities that might otherwise elute in the void volume in RP-HPLC.
-
Peak Shape : HILIC can provide excellent peak shapes for polar, basic compounds without the need for ion-pairing reagents, which are often incompatible with mass spectrometry (MS) detectors.
-
Experimental Protocols & Workflow
Adherence to a validated protocol is essential for reproducible results. The following are detailed starting points for method development.
Caption: A generalized workflow for HPLC purity assessment.
Protocol 1: RP-HPLC Method
-
Instrumentation : HPLC system with UV detector, autosampler, and column oven.
-
Column : Polar-endcapped C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A : 10 mM Ammonium Acetate in Water, pH adjusted to 6.8 with acetic acid.
-
Mobile Phase B : Acetonitrile.
-
Gradient Program :
-
0-2 min: 10% B
-
2-15 min: 10% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35°C.
-
Detection Wavelength : 275 nm (determine optimal wavelength by UV scan).
-
Injection Volume : 5 µL.
-
Sample Preparation : Prepare a stock solution of the synthesized compound at 1.0 mg/mL in 50:50 acetonitrile/water. Dilute to a working concentration of 0.1 mg/mL with the same diluent.
Protocol 2: HILIC Method
-
Instrumentation : HPLC system with UV detector, autosampler, and column oven.
-
Column : Amide or bare silica HILIC column, 4.6 x 100 mm, 3.5 µm particle size.
-
Mobile Phase A : Acetonitrile with 0.1% Acetic Acid.
-
Mobile Phase B : Water with 0.1% Acetic Acid.
-
Gradient Program :
-
0-1 min: 5% B
-
1-10 min: 5% to 40% B
-
10-12 min: 40% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate : 1.2 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 275 nm.
-
Injection Volume : 2 µL.
-
Sample Preparation : Prepare a stock solution of the synthesized compound at 1.0 mg/mL in 95:5 acetonitrile/water. Dilute to a working concentration of 0.1 mg/mL with the same diluent. Note : The sample diluent must have a high organic content to ensure good peak shape.
Data Presentation: A Comparative Performance Summary
The following table summarizes hypothetical but realistic performance data for the two methods, illustrating their respective strengths and weaknesses. All methods should be validated according to ICH guidelines to ensure data integrity.[11][12]
| Parameter | Method A: RP-HPLC (Polar-Endcapped C18) | Method B: HILIC | Rationale / Justification |
| Retention Time (Main Peak) | ~8.5 min | ~6.2 min | HILIC provides strong retention for polar analytes, often with shorter run times if very non-polar impurities are not a concern. |
| Resolution (Main Peak vs. Isonicotinic Acid) | > 2.0 | > 3.5 | HILIC excels at separating very polar compounds like the acid impurity from the main analyte. |
| Peak Tailing Factor (USP) | 1.2 | 1.1 | Both methods, when optimized, should yield symmetrical peaks. HILIC can sometimes offer superior peak shape for basic compounds. |
| Purity (% Area) | 99.3% | 99.4% | Both methods should yield comparable purity results if properly integrated. |
| Detected Impurities | Starting materials, less polar by-products. | Starting materials, highly polar by-products (e.g., hydrolyzed ester).[13] | The methods are orthogonal; they may reveal different impurity profiles based on polarity. |
| Limit of Quantification (LOQ) | ~0.02% | ~0.03% | Sensitivity is comparable, though this is highly dependent on the specific instrument and conditions. |
| Robustness | High (well-established technique) | Moderate (sensitive to water content in mobile phase and sample) | RP-HPLC is generally considered more rugged for routine QC environments. |
Conclusion and Recommendations
Both RP-HPLC and HILIC are powerful and valid techniques for assessing the purity of synthesized 1-(Pyridin-4-yl)butane-1,3-dione. The optimal choice depends on the analytical objective.
-
For routine Quality Control (QC) where speed, robustness, and quantification of the main peak and known, less-polar impurities are the priority, the optimized RP-HPLC method (Method A) is highly recommended. It is a reliable and universally understood technique.
-
For in-depth impurity profiling, stability studies, or troubleshooting where the identification and quantification of unknown, potentially highly polar impurities or degradants are critical, the HILIC method (Method B) is superior. Its orthogonal selectivity provides a more comprehensive picture of the sample's purity.[14]
For complete characterization, especially during drug development, employing both methods provides a powerful orthogonal approach, ensuring that no impurities are overlooked. All analytical methods must be rigorously validated for their intended purpose, following established guidelines from regulatory bodies like the ICH, to ensure the generation of trustworthy and defensible data.[15]
References
-
MDPI. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
-
ResearchGate. (2020). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
-
LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. Retrieved from [Link]
-
Technology Networks. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
Oxford Academic. (1983). HPLC SEPARATION OF KETO AND ENOL TAUTOMERS OF SEVERAL KETONES AT LOW TEMPERATURES. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
ResearchGate. (2013). Analysis of keto-enol tautomers of curcumin by liquid chromatography/mass spectrometry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
Indian Academy of Sciences. (2014). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
-
Rajdhani College. (n.d.). The Claisen condensation is a carbon–carbon bond forming reaction. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification. Retrieved from [Link]
-
Chromatography Forum. (2013). HPLC method development for aldehydes and ketones. Retrieved from [Link]
-
PubMed. (2022). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
-
Frontiers. (2023). Keto-enol tautomerism in the development of new drugs. Retrieved from [Link]
-
Scilit. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
-
YouTube. (2021). Claisen Condensation Reactions | Organic Chemistry. Retrieved from [Link]
-
MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect. Retrieved from [Link]
-
ResearchGate. (1997). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 8. scilit.com [scilit.com]
- 9. HPLC method development for aldehydes and ketones - Chromatography Forum [chromforum.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
